Product packaging for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile(Cat. No.:CAS No. 84951-44-0)

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Cat. No.: B3023540
CAS No.: 84951-44-0
M. Wt: 188.23 g/mol
InChI Key: QSMNQUURWIAXAA-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pyridine-3-carbonitrile (CAS 84951-44-0) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol . Its structure combines a pyridine ring bearing a nitrile group with a piperazine moiety, making it a versatile scaffold for constructing more complex molecules. Research Applications and Value: This compound serves as a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure is integral to research on central nervous system (CNS) active compounds, as derivatives have been investigated for potential psychotropic, antipsychotic, and anxiolytic activities . The piperazine ring is a recognized pharmacophore in drug discovery, known for enhancing solubility and providing points for hydrogen bonding, which can improve a molecule's binding affinity and pharmacokinetic profile . The nitrile group is a strategic functional group in rational drug design, often employed to increase metabolic stability, enhance binding affinity to biological targets, and reduce drug resistance . Physical and Chemical Properties: • Melting Point: 102 - 104 °C • Boiling Point: 388 °C at 760 mmHg • Density: 1.22 g/cm³ • Flash Point: 188.4 °C Safety Information: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care. Hazard symbols include C (Corrosive), with risk statements R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) and R34 (Causes burns). Appropriate safety gear, including protective clothing, gloves, and eye/face protection, is essential. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4 B3023540 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile CAS No. 84951-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMNQUURWIAXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005241
Record name 2-(Piperazin-1-yl)pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84951-44-0
Record name 2-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)pyridine-3-carbonitrile
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Foundational & Exploratory

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 84951-44-0, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its molecular architecture, which integrates a pyridine ring, a piperazine moiety, and a nitrile functional group, provides a versatile scaffold for the synthesis of a diverse range of derivatives. This guide offers a comprehensive overview of its core physical and chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity, and a discussion of its applications and safety protocols. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. A summary of its key properties is presented below.

Key Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below, based on aggregated data from established chemical databases.

PropertyValueSource(s)
CAS Number 84951-44-0[1][2][3]
Molecular Formula C₁₀H₁₂N₄[1][2][3]
Molecular Weight 188.23 g/mol [1][2][3]
IUPAC Name This compound[1]
Melting Point 102-104 °C[3]
Boiling Point 388.0 ± 37.0 °C (Predicted)[3]
Density 1.22 ± 0.1 g/cm³ (Predicted)[3]
pKa 8.34 ± 0.10 (Predicted)[3]
Solubility and Stability

While extensive experimental solubility data is not widely published, the presence of polar nitrogen atoms and the capacity for hydrogen bonding suggest moderate solubility in polar solvents. Based on analogs, solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] The compound is generally stable under normal laboratory conditions but is noted to be potentially hygroscopic and sensitive to light.[5] Therefore, proper storage is crucial to maintain its integrity.

Spectroscopic Signature

The structural features of this compound give rise to a predictable spectroscopic profile, which is essential for its identification and characterization.

  • Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the region of ~2220 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[6] Other significant peaks would include C-H stretches from the aromatic pyridine and aliphatic piperazine rings, and C=N/C=C stretches from the pyridine ring around 1590-1600 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display distinct signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The methylene protons (CH₂) of the piperazine ring would likely appear as multiplets in the upfield region (δ 3.0-4.0 ppm). A broad singlet corresponding to the N-H proton of the secondary amine on the piperazine ring would also be present, and its chemical shift would be solvent-dependent.[6][7]

    • ¹³C NMR: The carbon spectrum would show a signal for the nitrile carbon around 117-120 ppm. Aromatic carbons of the pyridine ring would resonate in the δ 120-150 ppm range, while the aliphatic carbons of the piperazine ring would be found further upfield.[8]

  • Mass Spectrometry: The nominal mass would correspond to its molecular weight of 188 g/mol . High-resolution mass spectrometry (HRMS) would show a precise mass of 188.1062 Da for the molecular ion [M]⁺.[1]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This approach is common for constructing substituted pyridine and piperazine systems.[6][9]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-N bond between the pyridine and piperazine rings. This identifies 2-chloro-3-cyanopyridine and piperazine as the readily available starting materials. The choice of a chloro-substituted pyridine is strategic, as chlorine is an effective leaving group for SₙAr reactions, especially when activated by an adjacent electron-withdrawing nitrile group.

G Target This compound Disconnect C-N Disconnection (SₙAr) Target->Disconnect SM1 2-Chloro-3-cyanopyridine Disconnect->SM1 SM2 Piperazine Disconnect->SM2

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol describes the synthesis using a standard SₙAr methodology.

Objective: To synthesize this compound from 2-chloro-3-cyanopyridine and piperazine.

Materials:

  • 2-chloro-3-cyanopyridine

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).

  • Addition of Reagents: Add piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq). The use of excess piperazine helps to drive the reaction to completion and minimize the formation of a di-substituted byproduct. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry with a typical concentration of 0.2-0.5 M with respect to the limiting reagent. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane (DCM) and water.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine. This removes any remaining acidic impurities and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, for example, starting with 50% ethyl acetate in hexanes and gradually increasing the polarity, is typically effective for separating the product from unreacted starting material and byproducts.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a valuable scaffold for creating chemical libraries for high-throughput screening.

  • Piperazine N-4 Amine: The secondary amine is the most common site for derivatization. It is nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to install a wide variety of functional groups. This flexibility is paramount in drug discovery for tuning properties like solubility, potency, and selectivity.

  • Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

  • Pyridine Ring: While less reactive than the piperazine amine, the pyridine ring can undergo electrophilic aromatic substitution, although the conditions required are often harsh.

G Start This compound Acylation Acylation (R-COCl, Base) Start->Acylation Alkylation Alkylation (R-X, Base) Start->Alkylation Sulfonylation Sulfonylation (R-SO₂Cl, Base) Start->Sulfonylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Start->ReductiveAmination Product1 N-Acyl Derivative Acylation->Product1 Product2 N-Alkyl Derivative Alkylation->Product2 Product3 N-Sulfonyl Derivative Sulfonylation->Product3 Product4 N-Alkyl Derivative ReductiveAmination->Product4

Caption: Common derivatization pathways at the piperazine N-4 position.

Applications in Research and Drug Development

The combination of a piperazine ring—a "privileged" scaffold in medicinal chemistry—with a functionalized pyridine ring makes this compound a valuable starting material.[7]

  • Scaffold for Library Synthesis: Its structure allows for the rapid generation of diverse chemical libraries. The piperazine N-H provides a convenient attachment point for various side chains, enabling systematic Structure-Activity Relationship (SAR) studies.

  • Bioactive Potential: While needing further validation through primary literature, the compound has been listed by some vendors as a peroxisome proliferator-activated receptor (PPAR) antagonist.[2] PPARs are involved in metabolic regulation, making them important drug targets.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , it fits the profile of a molecular fragment. It can be used in FBDD screens to identify initial low-affinity hits that can be elaborated into more potent drug candidates. The multiple hydrogen bond acceptors and the secondary amine (a hydrogen bond donor) provide key interaction points for binding to protein targets.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification
Hazard CodeDescriptionSource(s)
H302/H312/H332 Harmful if swallowed, in contact with skin, or if inhaled[1]
H315 Causes skin irritation[1][10]
H318/H319 Causes serious eye damage / eye irritation[1][10]
H335 May cause respiratory irritation[1][10]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][10] Protect from direct sunlight and moisture to prevent degradation.[5][11]

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its well-defined physicochemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it a valuable asset for researchers in synthetic chemistry and drug discovery. A thorough understanding of its properties, combined with adherence to strict safety protocols, will enable scientists to fully leverage its potential in the development of novel chemical entities and therapeutic agents.

References

An In-depth Technical Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (CAS Number: 84951-44-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical and physical properties, outlines a robust synthesis protocol, and delves into its biological significance as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule in drug discovery and development, particularly in the context of metabolic diseases and inflammation.

Introduction: The Piperazine-Pyridine Scaffold in Drug Discovery

The integration of the piperazine moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a versatile scaffold that can be readily functionalized to modulate biological activity.[2] When combined with a pyridine ring, another privileged heterocyclic structure, the resulting pyridylpiperazine hybrids have demonstrated a wide array of pharmacological activities, including urease inhibition and potential anticancer properties.[3][4] this compound, also known by its synonym 2-(Piperazin-1-yl)nicotinonitrile, has emerged as a noteworthy compound within this class, identified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[5] This positions it as a valuable tool for studying PPAR signaling and a potential starting point for the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development.

PropertyValueSource
CAS Number 84951-44-0[6]
Molecular Formula C₁₀H₁₂N₄[6]
Molecular Weight 188.23 g/mol [6]
IUPAC Name This compound[6]
Synonyms 2-(Piperazin-1-yl)nicotinonitrile, 1-(3-Cyanopyridin-2-yl)piperazine[5]
Appearance Solid (predicted)
Purity ≥95% (typical for commercial sources)

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, and the four methylene groups of the piperazine ring. The chemical shifts would be influenced by the electron-withdrawing cyano group and the nitrogen atoms.

  • ¹³C NMR: Resonances for the five distinct carbon atoms of the pyridine ring (including the nitrile carbon) and the two distinct carbon environments in the piperazine ring. Based on similar structures, the piperazinyl carbons would likely appear in the range of 45-55 ppm.[7][8]

  • FT-IR: A strong, sharp absorption band characteristic of a nitrile (C≡N) stretching vibration, typically observed around 2220-2260 cm⁻¹.[7] Additionally, C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching bands, would be present.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 188. Fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the cyano group.[2][9]

Synthesis of this compound

The most logical and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring by piperazine. The electron-withdrawing nitrile group at the 3-position activates the ring towards nucleophilic attack, facilitating this reaction.[10][11]

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 2-chloronicotinonitrile (Precursor) cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Purification Nicotinamide Nicotinamide PCl5_POCl3 PCl5_POCl3 Nicotinamide->PCl5_POCl3 PCl₅, POCl₃ Heat 2-chloronicotinonitrile 2-chloronicotinonitrile PCl5_POCl3->2-chloronicotinonitrile Piperazine Piperazine 2-chloronicotinonitrile->Piperazine Piperazine Base, Solvent Heat This compound This compound Piperazine->this compound Purification Purification This compound->Purification Work-up & Column Chromatography Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Precursor, 2-chloronicotinonitrile

Causality: The synthesis begins with a commercially available and inexpensive starting material, nicotinamide. The conversion to 2-chloronicotinonitrile is a crucial step that introduces the necessary leaving group (chlorine) for the subsequent nucleophilic substitution. The use of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a standard and effective method for both chlorination and dehydration of the amide group to a nitrile.

Protocol: (Adapted from Taylor and Crovetti, 1954)[12]

  • Reaction Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser. Add nicotinamide (1.0 eq) to the flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~3 eq) followed by the portion-wise addition of phosphorus pentachloride (PCl₅, ~1.5 eq). The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • Reaction: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess phosphorus halides.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium hydroxide or sodium carbonate until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloronicotinonitrile can be further purified by recrystallization or column chromatography to yield a white solid.

Step 2: Synthesis of this compound

Causality: This step is the core of the synthesis, where the piperazine nucleophile displaces the chloride from the activated pyridine ring. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. An excess of piperazine can also serve as the base. Heating is generally required to overcome the activation energy of breaking the aromaticity of the pyridine ring in the intermediate Meisenheimer complex.[13]

Protocol:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Reagent Addition: Add piperazine (a slight excess, e.g., 1.2-2.0 eq) to the solution. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, ~2.0 eq) to act as an acid scavenger.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours (typically 4-12 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a pure solid.

Biological Context: A Peroxisome Proliferator-Activated Receptor (PPAR) Antagonist

This compound is described as a selective and reversible antagonist of Peroxisome Proliferator-Activated Receptors (PPARs).[5] PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[14] There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ.

Mechanism of PPAR Antagonism

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

  • Agonist Action: When an agonist binds to the ligand-binding domain (LBD) of PPAR, the receptor undergoes a conformational change. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins, which then initiate the transcription of target genes.

  • Antagonist Action: A PPAR antagonist, such as this compound, also binds to the LBD. However, this binding induces a different conformational change that prevents the release of co-repressors and/or blocks the recruitment of co-activators.[7] This effectively silences the receptor and inhibits the transcription of PPAR-regulated genes.

Signaling Pathway Diagram

G cluster_0 cluster_1 cluster_2 Compound This compound (PPAR Antagonist) PPAR PPAR Receptor Compound->PPAR Binds to LBD Agonist Endogenous/Exogenous Agonist (e.g., Fatty Acids) Agonist->PPAR Blocked by Antagonist PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR Receptor RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE CoRepressor Co-repressor Complex PPRE->CoRepressor Stabilizes Binding CoActivator Co-activator Complex PPRE->CoActivator Recruitment Blocked TargetGene Target Gene CoRepressor->TargetGene Transcription Repressed CoActivator->TargetGene Transcription Activated mRNA mRNA TargetGene->mRNA Transcription Blocked Protein Protein Synthesis mRNA->Protein Response Altered Cellular Response (e.g., ↓ Lipid Metabolism, ↓ Inflammation) Protein->Response

Caption: Mechanism of action of this compound as a PPAR antagonist.

Therapeutic Implications

The ability to antagonize PPARs opens up several therapeutic possibilities. While PPAR agonists are used to treat conditions like type 2 diabetes (e.g., thiazolidinediones targeting PPARγ), antagonists could be beneficial in other contexts:

  • Oncology: PPARs have been implicated in the growth of certain tumors. Antagonists could potentially inhibit cancer cell proliferation.[7]

  • Inflammatory Diseases: By modulating the expression of inflammatory genes, PPAR antagonists may offer a novel approach to treating chronic inflammatory conditions.[7]

  • Metabolic Disorders: While agonists are used to improve insulin sensitivity, antagonists could be explored for conditions where reducing adipogenesis (fat cell formation) is desirable.

The specific therapeutic utility of this compound would depend on its selectivity and potency for the different PPAR subtypes (α, γ, or β/δ), a subject that warrants further investigation.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Precautionary Measures: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

For transportation, this compound may be classified as a Dangerous Good and could be subject to additional shipping charges.[5]

Conclusion

This compound (CAS: 84951-44-0) is a valuable chemical entity for researchers in drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution makes it an accessible tool compound. Its established role as a PPAR antagonist provides a clear biological context for its use in studying metabolic and inflammatory signaling pathways. Further research to elucidate its specific PPAR subtype selectivity and to obtain detailed analytical characterization will be crucial for advancing its potential from a research tool to a lead compound in therapeutic development.

References

Navigating the Nomenclature of a Key Synthetic Intermediate: A Technical Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the alternate names and chemical identifiers for the compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Understanding the varied nomenclature of this important synthetic intermediate is crucial for accurate literature review, unambiguous communication in research, and efficient procurement.

Section 1: Primary Identification and Structural Context

The compound, structurally defined by a piperazine ring attached at the 2-position of a pyridine ring which is substituted with a nitrile group at the 3-position, is most commonly referred to by its systematic name, This compound . Its unique structure makes it a valuable building block in medicinal chemistry.

The relationship between the core structure and its various identifiers is a key aspect of its identity in chemical databases and literature.

cluster_structure Core Chemical Entity cluster_identifiers Nomenclature & Identifiers A This compound B CAS: 84951-44-0 A->B is assigned C IUPAC Name: 2-piperazin-1-ylpyridine-3-carbonitrile A->C is systematically named D Synonyms: 2-(Piperazin-1-yl)nicotinonitrile, 1-(3-Cyanopyridin-2-yl)piperazine, etc. A->D is also known as E Commercial Codes: RARECHEM AH CK 0176, TIMTEC-BB SBB005548, etc. A->E is commercially coded as

Caption: Relationship between the core chemical structure and its various identifiers.

Section 2: Comprehensive Table of Synonyms and Identifiers

For clarity and ease of reference, the various names and identifiers for this compound are summarized below. This table is essential for researchers conducting literature searches or sourcing the chemical, as different suppliers and databases may use alternate nomenclature.

Identifier TypeIdentifier
CAS Registry Number 84951-44-0[1][2][3][4]
IUPAC Name 2-piperazin-1-ylpyridine-3-carbonitrile[2]
Molecular Formula C10H12N4[1][2][4]
Molecular Weight 188.23 g/mol [1][2][4]
Synonym 2-(Piperazin-1-yl)nicotinonitrile[1][2][4]
Synonym 1-(3-Cyanopyridin-2-yl)piperazine[1][4]
Synonym 2-(1-Piperazinyl)-3-pyridinecarbonitrile[2][3]
Synonym 2-Piperazinonicotinonitrile[2][3][4]
Synonym 1-(3-cyano-2-pyridinyl)piperazine[2][5]
Synonym 3-Cyano-2-piperazin-1-ylpyridine[4]
Commercial Code RARECHEM AH CK 0176[3][4]
Commercial Code TIMTEC-BB SBB005548[3][4]
Commercial Code BUTTPARK 99\12-41[3][4]

Section 3: The Rationale Behind Nomenclature Variations

The diversity in naming conventions for a single chemical entity can be attributed to several factors inherent in chemical communication and documentation.

Systematic vs. Common Names: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, resulting in the unambiguous name "2-piperazin-1-ylpyridine-3-carbonitrile"[2]. However, for convenience and historical reasons, common names are frequently used. In this case, "nicotinonitrile" is a common name for pyridine-3-carbonitrile, leading to the synonym "2-(Piperazin-1-yl)nicotinonitrile"[1][2][4].

Numbering and Substituent Order: The order in which substituents are named and the numbering of the parent heterocycle can also lead to variations. For example, "1-(3-Cyanopyridin-2-yl)piperazine" names the piperazine as the parent and the substituted pyridine as the substituent[1][4]. This is a valid alternative way to describe the same molecule.

Commercial and Database Identifiers: Chemical suppliers and database curators often assign their own catalog or reference numbers for inventory and tracking purposes. These codes, such as "RARECHEM AH CK 0176" and "TIMTEC-BB SBB005548", are useful for specific sourcing but are not universal identifiers[3][4].

Section 4: Experimental Protocols for Identification

To unequivocally identify this compound, a combination of spectroscopic and analytical techniques should be employed.

Workflow for Chemical Identification:

cluster_workflow Identification Workflow start Sample of This compound nmr 1H and 13C NMR Spectroscopy start->nmr Structural Elucidation ms Mass Spectrometry (MS) start->ms Molecular Weight Determination ir Infrared (IR) Spectroscopy start->ir Functional Group Analysis elemental Elemental Analysis start->elemental Purity and Formula Verification confirm Confirmed Structure nmr->confirm ms->confirm ir->confirm elemental->confirm

Caption: A typical workflow for the structural confirmation of this compound.

Step-by-Step Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H NMR and 13C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Expected 1H NMR signals: Aromatic protons on the pyridine ring, and distinct signals for the piperazine protons.

    • Expected 13C NMR signals: Resonances for the carbon atoms of the pyridine and piperazine rings, and a characteristic signal for the nitrile carbon.

  • Mass Spectrometry (MS):

    • Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 189.23.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample (e.g., as a KBr pellet or a thin film).

    • Acquire the IR spectrum.

    • Expected Result: A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2260 cm-1.

  • Elemental Analysis:

    • Submit a pure sample for C, H, N analysis.

    • Expected Result: The percentage composition should be in close agreement with the calculated values for the molecular formula C10H12N4.

By adhering to these protocols, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their experimental results.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-(3-Cyanopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 1-(3-Cyanopyridin-2-yl)piperazine, a molecule at the intersection of two pharmacologically significant moieties, represents a cornerstone in modern medicinal chemistry. While not a therapeutic agent in its own right, its discovery and development are intrinsically linked to its role as a pivotal intermediate in the synthesis of complex pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-Cyanopyridin-2-yl)piperazine. It delves into the causality behind its synthetic routes, its crucial role in the development of prominent drugs, and the emerging understanding of its own biological potential. The guide is structured to provide researchers and drug development professionals with a thorough understanding of this valuable scaffold, supported by detailed protocols, quantitative data, and pathway visualizations.

Introduction: A Tale of Two Pharmacophores

The story of 1-(3-Cyanopyridin-2-yl)piperazine is a testament to the power of scaffold-hopping and the strategic combination of well-established pharmacophores in drug discovery. The molecule itself is a hybrid of a cyanopyridine ring and a piperazine ring, both of which are independently recognized for their broad and potent biological activities.

Cyanopyridine derivatives are a class of compounds known for a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[1][2]. The cyano group, a potent electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it a versatile component in medicinal chemistry[3].

Piperazine and its derivatives are ubiquitous in pharmaceuticals, lending favorable pharmacokinetic properties such as improved solubility and oral bioavailability[4][5][6]. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antihistamine agents[5][7][8].

The fusion of these two moieties in 1-(3-Cyanopyridin-2-yl)piperazine creates a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. While its primary historical significance lies in its role as a synthetic intermediate, recent data suggests it may possess intrinsic biological activity as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist[9][10].

Discovery and Historical Context: A Key Intermediate Emerges

The discovery of 1-(3-Cyanopyridin-2-yl)piperazine is not marked by a singular, celebrated event but rather by its gradual emergence as an indispensable building block in the synthesis of more complex, therapeutically valuable molecules. Its history is therefore best understood through the lens of the development of the drugs it helped create, most notably the atypical antidepressant, Mirtazapine.

The synthesis of Mirtazapine, a tetracyclic compound, involves the crucial condensation of a piperazine derivative with 2-chloro-3-cyanopyridine[9][10][11]. Early patents surrounding the synthesis of Mirtazapine and related compounds implicitly detail the formation of derivatives of 1-(3-Cyanopyridin-2-yl)piperazine, establishing its importance as a key synthetic precursor. This highlights a common paradigm in drug development where the value of a novel chemical entity is initially recognized for its utility in constructing a more elaborate final product.

The timeline of patents related to the synthesis of nicotinonitrile and its derivatives in the latter half of the 20th century further underscores the growing interest in this class of compounds for pharmaceutical applications[10][11][12].

Synthesis and Characterization

The synthesis of 1-(3-Cyanopyridin-2-yl)piperazine is a well-established process, primarily revolving around the nucleophilic substitution of a leaving group on the pyridine ring with piperazine. The most common and direct route involves the reaction of 2-chloro-3-cyanopyridine with piperazine.

Synthesis of the Precursor: 2-Chloro-3-cyanopyridine

The precursor, 2-chloro-3-cyanopyridine, is itself a valuable intermediate in the pharmaceutical and agrochemical industries. It is typically synthesized from 3-cyanopyridine (nicotinonitrile) through an N-oxidation followed by chlorination.

Various methods for the chlorination step have been patented, reflecting efforts to optimize yield, purity, and environmental safety. Common chlorinating agents include phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (triphosgene)[7][13][14]. The use of triphosgene is often favored in modern synthesis due to its relative safety and the avoidance of phosphorus-containing waste streams[14].

Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine (General Procedure)

A general method involves the reaction of 3-cyanopyridine N-oxide with a chlorinating agent in an organic solvent. For instance, using phosphorus oxychloride, the reaction is typically carried out at elevated temperatures[13]. With bis(trichloromethyl)carbonate, an organic base such as triethylamine is often added dropwise at a controlled temperature, followed by a period of heating to complete the reaction[14].

Synthesis of 1-(3-Cyanopyridin-2-yl)piperazine

The final step in the synthesis of the title compound is a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 1-(3-Cyanopyridin-2-yl)piperazine

A common laboratory-scale synthesis involves dissolving 2-chloro-3-cyanopyridine in a suitable solvent, such as ethanol, and adding an excess of piperazine. The reaction mixture is typically stirred at room temperature for an extended period (e.g., 18 hours) to ensure completion. The product can then be isolated and purified through filtration, extraction, and recrystallization[11].

Reactant Molecular Weight ( g/mol ) Stoichiometric Ratio
2-Chloro-3-cyanopyridine138.561
Piperazine86.145 (excess)

Table 1: Key Reactants and Stoichiometry for the Synthesis of 1-(3-Cyanopyridin-2-yl)piperazine.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopyridine_N-oxide 3-Cyanopyridine_N-oxide 3-Cyanopyridine->3-Cyanopyridine_N-oxide Oxidation 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 3-Cyanopyridine_N-oxide->2-Chloro-3-cyanopyridine Chlorination (e.g., POCl3) 1-(3-Cyanopyridin-2-yl)piperazine 1-(3-Cyanopyridin-2-yl)piperazine 2-Chloro-3-cyanopyridine->1-(3-Cyanopyridin-2-yl)piperazine Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->1-(3-Cyanopyridin-2-yl)piperazine

General synthetic workflow for 1-(3-Cyanopyridin-2-yl)piperazine.

Pharmacological Significance and Applications

The primary pharmacological significance of 1-(3-Cyanopyridin-2-yl)piperazine lies in its role as a scaffold for the development of therapeutically active compounds.

Role in the Synthesis of Mirtazapine

The most prominent application of this scaffold is in the synthesis of the antidepressant Mirtazapine. In this synthesis, a substituted piperazine, 1-methyl-3-phenylpiperazine, is reacted with 2-chloro-3-cyanopyridine to form 2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile. This intermediate then undergoes a series of reactions, including hydrolysis, reduction, and cyclization, to yield the final Mirtazapine molecule[9][10][11].

Mirtazapine_Synthesis 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Intermediate 2-(4-methyl-2-phenyl-1-piperazinyl) -3-pyridinecarbonitrile 2-Chloro-3-cyanopyridine->Intermediate 1-Methyl-3-phenylpiperazine 1-Methyl-3-phenylpiperazine 1-Methyl-3-phenylpiperazine->Intermediate Condensation Mirtazapine Mirtazapine Intermediate->Mirtazapine Hydrolysis, Reduction, Cyclization

Key step in Mirtazapine synthesis involving a 1-(3-Cyanopyridin-2-yl)piperazine derivative.
Intrinsic Biological Activity

While historically viewed as an intermediate, there is evidence to suggest that 1-(3-Cyanopyridin-2-yl)piperazine possesses its own biological activity. It has been described as a cell-permeable, selective, and reversible peroxisome proliferator-activated receptor (PPAR) antagonist[9][10]. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Antagonism of these receptors could have implications for a variety of disease states, although this potential has not been extensively explored for this specific compound.

Derivatives and Their Therapeutic Targets

The versatility of the 1-(3-Cyanopyridin-2-yl)piperazine scaffold is further demonstrated by the development of derivatives targeting other biological pathways. For example, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been investigated as a potent and selective dopamine D4 receptor agonist, with potential applications in neuroscience research and as a radioligand for PET imaging.

Derivative Therapeutic Target/Application Significance
Mirtazapine PrecursorAntidepressant (Mirtazapine)Key intermediate in the synthesis of a widely used pharmaceutical.
1-(3-Cyanopyridin-2-yl)piperazinePPAR AntagonistPotential for direct therapeutic application in metabolic or inflammatory diseases.
N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 Receptor AgonistTool for neuroscience research and potential for development of CNS-active drugs.

Table 2: Pharmacological Significance of 1-(3-Cyanopyridin-2-yl)piperazine and its Derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 1-(3-Cyanopyridin-2-yl)piperazine itself is not extensively documented, the diverse applications of its derivatives provide valuable insights. The piperazine ring offers a key point for modification, allowing for the introduction of various substituents that can modulate the compound's pharmacological properties. The cyanopyridine moiety provides a rigid scaffold and specific electronic properties that contribute to target binding. The development of both Mirtazapine and the D4 receptor ligand from the same core structure underscores the potential to tune the biological activity of this scaffold towards vastly different targets through chemical modification.

Future Outlook

The history of 1-(3-Cyanopyridin-2-yl)piperazine is a compelling example of the evolution of a chemical entity from a simple building block to a recognized privileged scaffold. While its role as an intermediate in pharmaceutical manufacturing is well-established, the future of this compound may lie in the exploration of its own biological activities and the development of novel derivatives. The suggestion of PPAR antagonism opens up new avenues for research into its potential therapeutic applications. Furthermore, the inherent versatility of the cyanopyridine-piperazine core ensures its continued relevance in the design and synthesis of new generations of bioactive molecules.

References

A Researcher's Guide to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: From Sourcing to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals working with 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. This document provides a comprehensive overview of its chemical properties, a curated list of commercial suppliers, and detailed protocols for verifying the quality of the procured material, ensuring the integrity and reproducibility of your research.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including its basicity, solubility, and ability to form multiple hydrogen bonds, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] this compound, with its combination of a pyridine ring, a piperazine moiety, and a nitrile group, represents a key building block in the synthesis of novel compounds targeting a range of biological pathways.[4][5] Its derivatives have been explored for various therapeutic applications, underscoring the importance of sourcing high-purity starting material for successful drug discovery campaigns.[6][7]

Chemical Properties and Identifiers

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 84951-44-0[8][9][10]
Molecular Formula C10H12N4[8][9][10]
Molecular Weight 188.23 g/mol [8][9][10]
Synonyms 2-piperazinonicotinonitrile, 2-(piperazin-1-yl)nicotinonitrile, 1-(3-cyano-pyridin-2-yl)piperazine[8][9]

Commercial Suppliers

The following table provides a non-exhaustive list of commercial suppliers for this compound. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and identity before purchase.

SupplierProduct NamePurityNotes
ChemicalBook 2-PIPERAZINONICOTINONITRILE≥99%Lists multiple suppliers on their platform.[9]
Santa Cruz Biotechnology 2-(Piperazin-1-yl)nicotinonitrileNot specifiedClassified as a Dangerous Good for transport.[10]
Various Suppliers on PubChem This compoundVariesPubChem provides a list of chemical vendors.[8]

Quality Control and Verification: Ensuring Experimental Integrity

The purity and identity of starting materials are paramount in research. The following protocols outline a systematic approach to verifying the quality of commercially supplied this compound.

Experimental Workflow for Quality Control

QC_Workflow cluster_sourcing Sourcing & Receiving cluster_analytical Analytical Verification cluster_decision Decision receive Receive Compound log Log Lot Number & CoA receive->log hplc HPLC-UV Analysis (Purity Assessment) log->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) ms->nmr compare Compare Data to CoA & Literature nmr->compare accept Accept for Use compare->accept Meets Specs reject Reject Batch compare->reject Fails Specs

Caption: A typical workflow for the quality control of incoming chemical compounds.

Step-by-Step Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a quantitative measure of the compound's purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11][12]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient method.

    • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.

2. Mass Spectrometry (MS) for Identity Confirmation

MS is used to confirm the molecular weight of the compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The sample prepared for HPLC analysis can typically be used.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]+ at m/z 189.23. The presence of this ion confirms the molecular weight of the compound.[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

    • Acquire the 1H NMR spectrum.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the pyridine and piperazine ring systems. The spectrum should be consistent with the expected structure.

Application in Drug Discovery: A Hypothetical Signaling Pathway

The piperazine moiety is a common feature in kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinaseA Kinase A receptor->kinaseA Activates kinaseB Kinase B kinaseA->kinaseB Phosphorylates tf Transcription Factor kinaseB->tf Activates gene Gene Expression tf->gene Promotes inhibitor This compound Derivative (Inhibitor) inhibitor->kinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

This compound is a valuable building block for the development of novel therapeutics. The ability to source high-quality material and rigorously verify its purity and identity is fundamental to the success of any research program. The guidelines and protocols presented in this document provide a framework for researchers to confidently procure and utilize this compound, ultimately contributing to the advancement of drug discovery and development.

References

Methodological & Application

Analytical methods for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Comprehensive Analytical Characterization of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Introduction

This compound is a heterocyclic compound incorporating three key pharmacophores: a pyridine ring, a piperazine moiety, and a nitrile group. Pyridine-3-carbonitrile derivatives are recognized for a wide range of biological activities, while the piperazine ring is a common structural element in many approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[1][2][3] The confluence of these structural features makes this compound a molecule of significant interest for researchers, scientists, and drug development professionals.

Robust and reliable analytical characterization is the bedrock of chemical and pharmaceutical development. It ensures the identity, purity, and quality of a compound, which are critical prerequisites for further investigation in medicinal chemistry, toxicology, and pharmacology. This application note provides a multi-faceted analytical strategy for the comprehensive characterization of this compound, integrating chromatographic and spectroscopic techniques. The protocols herein are designed to be self-validating, providing orthogonal data to build a complete and trustworthy profile of the molecule.

Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
IUPAC Name This compoundPubChem CID 2737203[4]
CAS Number 84951-44-0PubChem CID 2737203[4]
Molecular Formula C₁₀H₁₂N₄PubChem CID 2737203[4]
Molecular Weight 188.23 g/mol PubChem CID 2737203[4]

Integrated Analytical Workflow

A successful characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the compound. The following diagram illustrates the logical workflow for a comprehensive analysis, starting with purity assessment and culminating in definitive structural confirmation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation & Identity Confirmation HPLC RP-HPLC-UV (Purity Assay, Quantification) NMR NMR Spectroscopy (¹H & ¹³C) (Definitive Structure) HPLC->NMR Purified Fraction (if necessary) Report Certificate of Analysis (Complete Characterization) HPLC->Report GCMS GC-MS (Volatile Impurities) MS_Confirm Mass Spectrometry (Molecular Weight) GCMS->MS_Confirm NMR->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report UVVIS UV-Vis Spectroscopy (Electronic Transitions) UVVIS->Report MS_Confirm->Report Sample Test Sample: This compound Sample->HPLC Sample->GCMS

Caption: Integrated workflow for the characterization of this compound.

Part 1: Chromatographic Analysis for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, providing a quantitative measure of purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the cornerstone technique for assessing the purity of non-volatile organic molecules. The pyridine-carbonitrile structure contains chromophores that strongly absorb UV light, making UV detection highly suitable and sensitive. A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte.[5][6]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Phosphoric Acid (H₃PO₄), analytical grade.

    • Mobile Phase A: 0.1% H₃PO₄ in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to obtain a stock solution of 100 µg/mL.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with Diluent.

  • Chromatographic Conditions:

    • The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Gradient Program 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
  • Data Interpretation:

    • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The retention time serves as a qualitative identifier under consistent conditions. The DAD can be used to assess peak purity by comparing spectra across the peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for identifying volatile and semi-volatile compounds. For the target analyte, it serves a dual purpose: confirming the molecular weight via the molecular ion peak and identifying any low-molecular-weight volatile impurities that may not be detected by HPLC.[7][8][9]

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Reagents:

    • Methanol or Dichloromethane, GC grade.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in methanol.

  • Instrumental Parameters:

ParameterCondition
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
Ionization Energy 70 eV
Mass Scan Range 40 - 400 amu
  • Data Interpretation:

    • The total ion chromatogram (TIC) is used to observe separated components.

    • The mass spectrum of the main peak should be analyzed for the molecular ion (M⁺) at m/z 188.[4] The fragmentation pattern provides a structural fingerprint that can be compared against libraries or predicted fragmentation pathways.

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming atomic connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR reveals the proton environment and connectivity through spin-spin coupling, while ¹³C NMR provides information on all unique carbon atoms in the molecule.[10]

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Expected Spectral Features: Based on analogous structures, the following resonances are predicted.[1][11]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Pyridine-H4~7.8 - 8.0dd~140
Pyridine-H5~6.8 - 7.0dd~115
Pyridine-H6~8.2 - 8.4dd~155
Piperazine-H (α to Pyridine)~3.6 - 3.8t~48
Piperazine-H (β to Pyridine)~2.8 - 3.0t~45
Piperazine-NH~3.0 - 4.0 (broad)s-
Pyridine-C2--~160
Pyridine-C3--~92
Nitrile (-C≡N)--~118
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. It is an excellent method for confirming the presence of the nitrile group and the secondary amine of the piperazine ring.[12][13]

Experimental Protocol:

  • Instrumentation: FTIR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchSecondary Amine (Piperazine)
~3100-3000C-H StretchAromatic (Pyridine)
~2950-2800C-H StretchAliphatic (Piperazine)
~2220 C≡N Stretch Nitrile (Cyano group) [1]
~1600-1450C=C, C=N StretchAromatic Ring (Pyridine)
~1300-1100C-N StretchAmine
UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated pyridine-carbonitrile system. It is also the basis for quantitative analysis via HPLC-UV and can be used to determine concentration using the Beer-Lambert law if a reference standard is available.[14][15][16]

Experimental Protocol:

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Reagents: Ethanol or Methanol, spectroscopic grade.

  • Sample Preparation: Prepare a dilute solution (~5-10 µg/mL) of the compound in the chosen solvent.

  • Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

Expected Spectral Features: The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. For N-heterocyclic aromatic compounds, these typically appear in the 250-300 nm range.[17][18] The exact position of the absorption maximum (λ_max) is a characteristic property of the compound's chromophore.

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete and reliable characterization of this compound. The integration of orthogonal techniques—HPLC for purity, GC-MS for volatile analysis and mass confirmation, NMR for definitive structural elucidation, and FTIR/UV-Vis for functional group and electronic system confirmation—ensures a high degree of confidence in the final analytical report. This comprehensive approach is fundamental for advancing the compound through the research and development pipeline, providing the necessary data to meet scientific and regulatory standards.

References

Application Note: A Comprehensive Guide to the HPLC-UV Analysis of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies and expert insights for the analysis of piperazine-containing compounds using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperazine and its derivatives are foundational structures in numerous active pharmaceutical ingredients (APIs), making their accurate quantification critical for drug development, quality control, and safety assessment. This note addresses the core analytical challenges associated with these compounds, namely their inherent basicity which can lead to poor chromatographic peak shape, and for the parent piperazine, a lack of a strong native chromophore for sensitive UV detection.[1][2][3] We present two primary protocols: one for the analysis of piperazine requiring pre-column derivatization to enhance UV activity, and another for the direct analysis of piperazine derivatives that possess inherent UV-absorbing properties. The causality behind critical experimental choices, from mobile phase modification to column selection, is explained in detail to empower researchers to develop and troubleshoot robust analytical methods.

Introduction: The Analytical Challenge of Piperazines

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms.[4] This structure is a key pharmacophore in a wide array of drugs, including antihistamines, antipsychotics, and anthelmintics.[5][6] The accurate and precise quantification of these compounds is therefore essential throughout the pharmaceutical lifecycle.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. However, piperazine-containing compounds present two primary analytical hurdles:

  • Poor UV Absorbance of the Piperazine Core: The saturated piperazine ring itself does not possess a chromophore that absorbs light in the typical UV range (220-400 nm) used for pharmaceutical analysis.[3][7] Direct detection of piperazine as a raw material or impurity is thus challenging at low concentrations. The NIST database confirms that its significant absorbance occurs only at very low wavelengths (<200 nm), where mobile phase interference is high.[8]

  • Secondary Interactions and Peak Tailing: As basic compounds (pKa values of ~5.35 and 9.73), piperazines are protonated in typical reversed-phase mobile phases.[4] These positively charged analytes can engage in secondary ionic interactions with deprotonated residual silanol groups on the surface of silica-based stationary phases.[1] This interaction is a primary cause of significant peak tailing, reduced column efficiency, and poor resolution, which compromises the accuracy and reliability of quantification.[9]

This guide provides robust protocols and foundational knowledge to overcome these challenges, ensuring reliable and reproducible analysis.

Principle of the Method: A Two-Pronged Approach

To address the diverse nature of piperazine-containing analytes, we outline two core strategies. The choice of strategy is dictated by the chemical structure of the target analyte.

  • Strategy 1: Pre-Column Derivatization for Non-Absorbing Analytes: For piperazine itself or derivatives lacking a chromophore, a chemical derivatization step is employed. A derivatizing agent is used to covalently attach a UV-active molecule to the piperazine nitrogen(s). A widely successful agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups to form a highly stable and strongly UV-absorbing product, enabling sensitive detection.[3][10]

  • Strategy 2: Direct Analysis for UV-Active Derivatives: Many pharmaceutical piperazine derivatives, such as those containing phenyl or pyridyl groups (e.g., Cinnarizine, Clozapine), possess inherent chromophores.[11][12] These compounds can be analyzed directly. The primary focus of method development here is to mitigate the peak tailing caused by their basicity through careful selection of the column and mobile phase conditions.

The following diagram illustrates the decision-making workflow for analyzing a piperazine-containing compound.

G cluster_0 Analytical Workflow Decision start Start: Analyze Piperazine-Containing Compound decision Does the analyte have a native chromophore? start->decision derivatize Strategy 1: Pre-Column Derivatization decision->derivatize No (e.g., Piperazine) direct Strategy 2: Direct Analysis decision->direct Yes (e.g., Cinnarizine) hplc HPLC-UV Analysis derivatize->hplc direct->hplc data Data Analysis & Reporting hplc->data

Caption: Decision workflow for HPLC-UV analysis of piperazine compounds.

Protocol 1: Analysis of Piperazine via NBD-Cl Derivatization

This protocol is designed for the quantification of piperazine as a raw material or process impurity where high sensitivity is required.

Materials and Reagents
  • Chemicals: Piperazine standard, 4-chloro-7-nitrobenzofuran (NBD-Cl), Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Sodium Bicarbonate, Water (HPLC grade).[7]

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector, analytical balance, vortex mixer, heating block or water bath.

Step-by-Step Experimental Protocol

A. Standard and Sample Preparation:

  • Piperazine Stock Solution (1000 ppm): Accurately weigh 100 mg of piperazine standard and dissolve in 100 mL of HPLC-grade water.

  • NBD-Cl Solution (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of Acetonitrile. Prepare this solution fresh.

  • Buffer Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water.

B. Derivatization Procedure:

  • In a clean vial, combine 1.0 mL of the piperazine working standard (or sample solution), 1.0 mL of the 0.1 M Sodium Bicarbonate buffer, and 1.0 mL of the NBD-Cl solution. The buffer provides the alkaline environment necessary for the reaction.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block.[10] This facilitates the complete reaction between piperazine and NBD-Cl.

  • After heating, cool the solution to room temperature.

  • Dilute the resulting solution with the mobile phase to an appropriate concentration for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

C. HPLC-UV Conditions: The following table summarizes a validated starting point for the chromatographic analysis.

ParameterRecommended ConditionCausality & Justification
Analytical Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good retention for the relatively nonpolar NBD-piperazine derivative.
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[7][10]A high organic content is needed to elute the derivative. Diethylamine is a crucial basic modifier that acts as a "silanol blocker," minimizing secondary interactions and ensuring a symmetrical peak shape.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35°C[7][13]Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and detector sensitivity.
Detection Wavelength Dependent on NBD-derivative λmax (typically ~470 nm)The NBD-piperazine derivative has a strong absorbance maximum in the visible range, far from potential interferences, leading to high sensitivity and selectivity. The exact wavelength should be confirmed using a PDA detector.

Protocol 2: Direct Analysis of UV-Active Piperazine Derivatives

This protocol is suitable for APIs like Cinnarizine, Meclizine, or other phenylpiperazine derivatives which contain a native chromophore. The primary challenge is chromatographic performance.

Materials and Reagents
  • Chemicals: Analyte standard (e.g., Cinnarizine), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid or Phosphoric Acid, Water (HPLC grade).

  • Instrumentation: Standard HPLC system with a UV or PDA detector.

Step-by-Step Experimental Protocol

A. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of the piperazine derivative standard and dissolve in 25 mL of Methanol or Acetonitrile.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample (e.g., powdered tablet) in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required.[14][15]

B. HPLC-UV Conditions: The conditions below are a robust starting point for method development.

ParameterRecommended ConditionCausality & Justification
Analytical Column Modern, base-deactivated C18 or Phenyl column, < 5 µmA base-deactivated column with low silanol activity is critical to prevent peak tailing.[16] A Phenyl phase can offer alternative selectivity for aromatic derivatives.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA low pH mobile phase (pH ~2.7 for formic acid) ensures that both the basic analyte is consistently protonated and the residual silanols on the silica surface are non-ionized, which significantly reduces the undesirable ionic interactions causing peak tailing.[9]
Gradient Program Start at 10-20% B, ramp to 90% B over 10-15 minutesA gradient is often necessary to elute a range of piperazine derivatives and related impurities with good resolution and peak shape.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Adjusted based on column dimensions and particle size to optimize separation.
Column Temperature 30 - 40°CImproves peak shape and reduces run-to-run retention time variability.
Injection Volume 5 - 20 µLStandard volume.
Detection Wavelength Set at λmax of the analyte (e.g., ~254 nm for phenylpiperazines)The wavelength should be optimized by examining the UV spectrum of the analyte standard using a PDA detector to ensure maximum sensitivity.[11]

Method Development & Troubleshooting Insights

As a senior scientist, the key is not just following a protocol, but understanding how to adapt it. The most common issue with piperazine analysis is peak tailing .

G cluster_0 Troubleshooting Peak Tailing for Basic Analytes start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph check_column Is column modern & base-deactivated? check_ph->check_column Yes lower_ph Option 2: Lower Mobile Phase pH (e.g., use 0.1% TFA) check_ph->lower_ph No add_modifier Option 1: Add Basic Modifier (e.g., 0.1% Diethylamine) check_column->add_modifier Yes new_column Option 3: Use a new, high-purity base-deactivated column check_column->new_column No solved Problem Resolved add_modifier->solved lower_ph->solved new_column->solved

Caption: Logical workflow for troubleshooting peak tailing of piperazine compounds.

  • Mobile Phase pH Control: For direct analysis, maintaining a low pH (2.5-3.0) is the most effective strategy to suppress silanol ionization.[9] This protonates the silanols, eliminating the primary site for secondary ionic interactions.

  • Use of Additives: When working at mid-range pH, or if low pH is insufficient, adding a small amount of a basic competitor like diethylamine or triethylamine (0.05-0.1%) to the mobile phase can dramatically improve peak shape.[7][10] These additives preferentially interact with the active silanol sites, effectively shielding the analyte from them.

  • Column Technology: Do not use older generation silica columns. Modern, high-purity silica columns that are end-capped and often described as "base-deactivated" are essential for good performance with basic compounds.[1]

  • Alternative Chromatography: For very hydrophilic piperazine compounds that show poor retention even with highly aqueous mobile phases, consider Hydrophilic Interaction Chromatography (HILIC) as an orthogonal approach.[1][3]

Method Validation

Any developed HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value, often assessed by spike/recovery experiments.98.0% - 102.0% recovery[13]
Precision The degree of agreement among individual tests when the procedure is applied repeatedly. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 2.0%[13][17]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1[7]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1[7]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).%RSD of results should remain within acceptable limits (e.g., < 5%).[7]

Conclusion

The successful HPLC-UV analysis of piperazine-containing compounds hinges on a clear understanding of their chemical properties. For the non-absorbing piperazine core, chemical derivatization with an agent like NBD-Cl is a robust strategy to impart high UV sensitivity. For the direct analysis of UV-active derivatives, chromatographic challenges are overcome by a combination of low-pH mobile phases and modern, base-deactivated columns to mitigate peak tailing. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to develop, validate, and troubleshoot reliable analytical methods for this important class of compounds.

References

Application Notes and Protocols for Using 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in mTOR Pathway Research

This compound is a novel small molecule inhibitor with a chemical structure suggestive of activity against key cellular signaling pathways. While direct literature on this specific compound is emerging, its piperazine and pyridine-3-carbonitrile moieties are present in numerous compounds targeting the mechanistic Target of Rapamycin (mTOR) kinase.[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers and other diseases.[3][4]

This document provides a comprehensive guide for researchers utilizing this compound in cell-based assays. We will proceed under the well-supported hypothesis that this compound acts as an ATP-competitive inhibitor of mTOR, targeting the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] This dual inhibition provides a more complete blockade of the mTOR pathway compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[5]

We present detailed protocols for assessing the compound's impact on mTOR signaling through Western blot analysis of key downstream effectors and for evaluating its effect on cell viability using established colorimetric and luminescent assays.

Mechanism of Action: The mTOR Signaling Cascade

The mTOR kinase is a central node in a complex signaling network that responds to a variety of upstream signals, including growth factors and nutrient availability.[6] It exists in two distinct complexes, mTORC1 and mTORC2, each with unique downstream targets.[4]

  • mTORC1 activation leads to the phosphorylation of p70 S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[5]

  • mTORC2 is involved in the activation of Akt, a key regulator of cell survival and metabolism.[5]

Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in cancer, often due to mutations in key components like PIK3CA and PTEN.[7][8] By inhibiting both mTORC1 and mTORC2, this compound is hypothesized to effectively shut down these pro-growth and pro-survival signals.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Cell Survival Cell Survival Akt->Cell Survival p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Feedback Loop Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Inhibitor 2-(Piperazin-1-Yl) Pyridine-3-Carbonitrile Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: The mTOR signaling pathway and the hypothesized points of inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the cellular effects of this compound. It is recommended to use cancer cell lines with a known activated PI3K/Akt/mTOR pathway for these studies (e.g., MCF-7, U87-MG, A549).[9][10]

Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Signaling

This protocol allows for the direct assessment of the compound's inhibitory effect on the phosphorylation of key mTOR downstream targets.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).[11]

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[11]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[12]

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Antibody Incubation F->G H Detection G->H I Image Acquisition H->I J Densitometry I->J

Figure 2: A generalized workflow for Western blot analysis.

Protocol 2: Cell Viability Assays (MTT and CellTiter-Glo®)

These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Microplate reader (absorbance and luminescence capabilities)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.[5]

  • Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and incubate overnight.[13]

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol. Generally, this involves adding the reagent to the wells and measuring luminescence after a short incubation.

  • Data Acquisition:

    • Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a microplate reader.[13]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Data Presentation

Quantitative data should be summarized in a clear and concise format.

Concentration (nM)% Cell Viability (Mean ± SD)p-p70S6K / Total p70S6K (Relative to Control)
0 (Vehicle)100 ± 5.21.00
0.195.3 ± 4.80.85
182.1 ± 6.10.62
1055.7 ± 7.30.25
10023.4 ± 4.50.08
Table 1: Representative data showing the effect of this compound on cell viability and p70S6K phosphorylation in a cancer cell line after 48 hours of treatment.

Troubleshooting

Western Blotting:

  • Weak or No Signal:

    • Increase the amount of protein loaded.[14]

    • Optimize primary and secondary antibody concentrations.[15]

    • Ensure efficient protein transfer by staining the membrane with Ponceau S.[14]

    • Check the activity of the ECL substrate.

  • High Background:

    • Optimize blocking conditions (time and blocking agent).[14]

    • Increase the number and duration of wash steps.[14]

    • Titrate the antibody concentrations.

Cell Viability Assays:

  • High Variability:

    • Ensure even cell seeding and proper mixing of reagents.

    • Check for and eliminate any sources of contamination.

  • Inconsistent Results:

    • Optimize incubation times for both the compound and the assay reagent.

    • Ensure the use of healthy, sub-confluent cells.

Conclusion

This compound presents a promising tool for the investigation of the mTOR signaling pathway. The protocols outlined in this application note provide a robust framework for characterizing its effects on mTORC1 and mTORC2 signaling and its impact on cancer cell viability. By following these detailed methodologies, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of this novel compound.

References

Application Note: A Workflow for Kinase Inhibitor Screening Using 2-(Piperazin-1-yl)pyridine-3-carbonitrile as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery. Identifying novel kinase inhibitors requires a systematic screening approach to determine potency, selectivity, and cellular activity. This guide details a comprehensive workflow for evaluating a novel chemical entity for kinase inhibitory potential, using 2-(Piperazin-1-yl)pyridine-3-carbonitrile as a representative model compound. While this specific molecule is not a widely characterized kinase inhibitor, its core structure is present in numerous kinase-targeted agents, making it an ideal scaffold for demonstrating the screening process. This document provides field-proven protocols for biochemical and cell-based assays, data analysis, and quality control, designed for researchers, scientists, and drug development professionals.

Introduction: The Kinase Target Class

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for regulating nearly all cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-priority therapeutic targets. The discovery of kinase inhibitors typically begins with screening compound libraries to identify "hits" that modulate the activity of a target kinase.[2]

The compound this compound (PubChem CID: 2737203) contains a pyridine-3-carbonitrile moiety, a scaffold found in compounds reported to have inhibitory activity against kinases such as PKCθ.[3] This structural precedent justifies its use as a model compound to illustrate the kinase inhibitor screening cascade—a multi-stage process designed to identify and characterize promising lead candidates.

The Kinase Inhibitor Screening Cascade

A tiered approach is essential for efficiently screening and validating potential inhibitors. This cascade progresses from high-throughput biochemical assays to more complex, lower-throughput cellular and mechanistic studies.

G A Test Article Preparation (Purity, Solubility, Stock Solution) B Primary Screen (Biochemical Assay @ Single Concentration) A->B Characterized Compound C Hit Confirmation & Potency (Biochemical IC50 Determination) B->C Identified 'Hits' D Selectivity Profiling (Screen against Kinase Panel) C->D Confirmed Potent Hits E Mechanism of Action (MoA) (e.g., ATP Competition Assay) C->E Confirmed Potent Hits F Cell-Based Assays (Target Engagement & Pathway Modulation) D->F E->F G Lead Optimization F->G Validated Cellular Activity

Caption: The Kinase Inhibitor Screening Cascade.

Test Article Characterization & Preparation

Before initiating any screening, the test compound must be rigorously characterized to ensure data integrity.

3.1. Physicochemical Profile Understanding the basic properties of the compound is the first step.

PropertyValueSource
CAS Number 84951-44-0[4][5]
Molecular Formula C₁₀H₁₂N₄[4][5]
Molecular Weight 188.23 g/mol [4][5]
Purity >95% (Recommended)Standard Practice
Solubility Test in DMSO and aqueous buffersStandard Practice

3.2. Stock Solution Preparation

  • Primary Stock: Accurately weigh the compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). DMSO is the standard solvent for most compound libraries.

  • Aliquoting: Aliquot the primary stock into single-use volumes to prevent freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C.

  • Solubility Check: Visually inspect the stock solution for any precipitation. If necessary, gentle warming and vortexing can be used. Insoluble compounds are a major source of artifacts in screening assays.

Protocol: Biochemical Kinase Activity & Inhibition Assay

This protocol describes a robust, luminescence-based biochemical assay for measuring kinase activity and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is used as the foundational method due to its high sensitivity and broad applicability.[6][7] It quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Combine Kinase, Substrate, ATP, and Test Compound B Incubate at 30°C (e.g., 60 min) A->B C Kinase + ATP -> ADP + Phospho-Substrate B->C D Add ADP-Glo™ Reagent C->D Reaction Mixture E Incubate at RT (Terminates kinase reaction, depletes remaining ATP) D->E F Add Kinase Detection Reagent E->F G Incubate at RT (Converts ADP to ATP, generates Luciferase signal) F->G H Read Luminescence G->H

Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.

4.1. Materials

  • Kinase: Recombinant kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Test Compound: this compound, serially diluted.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum control).

  • Assay Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[8]

  • Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Plates: White, opaque, 384-well assay plates (low-volume).

4.2. Detailed Protocol for IC50 Determination

  • Compound Plating:

    • Prepare a serial dilution series of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the diluted compound, vehicle control (DMSO), and positive control inhibitor to the appropriate wells of a 384-well plate.

  • Kinase/Substrate Addition:

    • Prepare a master mix containing the kinase and substrate in assay buffer. The kinase concentration should be optimized to produce a robust signal, and the substrate concentration should be near its Michaelis constant (Km) if known.

    • Dispense 5 µL of the kinase/substrate mix into each well containing the plated compounds.

    • Tap the plate gently to mix and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in assay buffer. The final ATP concentration should ideally be at or near its Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[8]

    • Add 5 µL of the ATP solution to all wells to initiate the reaction. The final reaction volume is now 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The time should be within the linear range of the reaction, which should be determined during assay development.

  • Signal Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back to ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Quality Control

5.1. Assay Quality: The Z'-Factor The Z'-factor is a statistical parameter used to validate the quality of a high-throughput screening assay.[9][10] It measures the separation between the positive and negative controls, indicating the assay's robustness.

Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • σ_pos and μ_pos are the standard deviation and mean of the positive control (e.g., no inhibition, DMSO only).

  • σ_neg and μ_neg are the standard deviation and mean of the negative control (e.g., full inhibition, potent control inhibitor).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[9][11]
0 to 0.5MarginalAssay may require optimization.[9][11]
< 0PoorControl signals overlap; assay is not suitable for screening.[12]

5.2. Calculating IC50 Values

  • Normalization:

    • Average the signals from the positive control (0% inhibition, MAX) and negative control (100% inhibition, MIN) wells.

    • Calculate the Percent Inhibition for each test compound concentration (X) using the formula: % Inhibition = 100 * (MAX - X) / (MAX - MIN)

  • Curve Fitting:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol: Cellular Target Engagement & Pathway Analysis

Biochemical hits must be validated in a cellular context to confirm they can cross the cell membrane, engage the target kinase, and modulate its downstream signaling pathway. Western blotting to detect changes in substrate phosphorylation is a gold-standard method.[7][13]

6.1. Materials

  • Cell Line: A cell line known to have an active signaling pathway involving the target kinase.

  • Culture Medium: Appropriate medium supplemented with FBS and antibiotics.

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: A primary antibody specific to the phosphorylated form of the kinase's substrate, and a primary antibody for the total substrate protein (as a loading control).

  • Detection: HRP-conjugated secondary antibody and a chemiluminescent substrate.

6.2. Detailed Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 20 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and separate 20-30 µg of each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

6.3. Interpretation A dose-dependent decrease in the phosphorylated substrate signal, without a corresponding decrease in the total substrate signal, indicates that the compound is engaging the target kinase and inhibiting its catalytic activity within the cell.

Mechanism of Action: ATP Competition

Most kinase inhibitors function by competing with ATP for binding to the kinase's active site.[14][15] This can be investigated by running the biochemical IC50 assay at different fixed concentrations of ATP.

G Kinase Kinase Active Site Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor ATP-Competitive Inhibitor Inhibitor->Kinase Binds & Blocks ATP Product Phosphorylated Product Substrate->Product

Caption: Principle of ATP-Competitive Kinase Inhibition.

If the inhibitor is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP in the assay increases. In contrast, the IC50 of a non-ATP-competitive inhibitor will not be significantly affected by the ATP concentration.

Conclusion

This application note provides a comprehensive and validated workflow for the initial characterization of a novel compound, such as this compound, as a potential kinase inhibitor. By following a systematic cascade that includes robust biochemical assays, rigorous data quality control, and essential cellular validation, researchers can confidently identify and advance promising hits. These protocols serve as a foundational guide for drug discovery professionals aiming to explore new chemical space for therapeutic intervention in kinase-driven diseases.

References

Application Notes and Protocols for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Guide to Validation and Use as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Commercial sources suggest this molecule acts as a selective and reversible antagonist of the Peroxisome Proliferator-Activated Receptor (PPAR)[1]. However, a thorough review of peer-reviewed literature indicates a lack of published data validating its specific biological target, potency, and selectivity. Therefore, this guide is structured to provide the scientific community with a rigorous framework for the validation of this compound as a chemical probe, followed by protocols for its application in interrogating PPAR-mediated biology. Adherence to these validation principles is critical to ensure that any resulting biological data can be unequivocally linked to the modulation of its intended target[2][3].

Introduction to this compound

This compound is a small molecule belonging to the pyridylpiperazine class of compounds, a scaffold present in numerous biologically active agents[4][5][6]. Its potential as a chemical probe lies in its ability to modulate a specific biological target, thereby enabling the study of that target's function in cellular and organismal systems[7]. Chemical probes are invaluable tools in target validation, a crucial early step in the drug discovery process[8][9].

The defining characteristic of a high-quality chemical probe is that its biological effect is a direct consequence of its interaction with its intended target[10][11]. This requires empirical validation of its potency, selectivity, and evidence of target engagement in a relevant biological context[2]. This document outlines the necessary experimental workflows to validate the putative activity of this compound and subsequently use it with confidence.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84951-44-0[1][7]
Molecular Formula C₁₀H₁₂N₄[1][7]
Molecular Weight 188.23 g/mol [1][7]
IUPAC Name This compound[7]
Putative Target Peroxisome Proliferator-Activated Receptor (PPAR) Antagonist[1]

General Synthesis Pathway

The synthesis of this compound can be achieved via nucleophilic aromatic substitution (SNAr). This common strategy in medicinal chemistry involves the displacement of a leaving group (typically a halogen) on the pyridine ring by a nucleophile (the piperazine nitrogen)[4].

cluster_0 Synthesis Workflow Start_A 2-chloro-3-cyanopyridine Reaction Nucleophilic Aromatic Substitution (SNAr) (Base, Solvent, Heat) Start_A->Reaction Start_B Piperazine Start_B->Reaction Product This compound Reaction->Product

Caption: General synthesis scheme for this compound.

Framework for Validation as a PPARγ Antagonist

The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors (α, δ, and γ) that act as ligand-activated transcription factors regulating genes involved in lipid metabolism, inflammation, and cell differentiation[2]. To validate this compound as a PPARγ antagonist, a multi-step experimental approach is mandatory.

cluster_validation Chemical Probe Validation Workflow biochem Step 1: Biochemical Validation (In Vitro) cell_engage Step 2: Cellular Target Engagement (In Cellulo) biochem->cell_engage Confirm Direct Binding & Potency phenotype Step 3: Phenotypic Confirmation (Cellular Assay) cell_engage->phenotype Confirm On-Target Effect in Cells probe Validated Chemical Probe phenotype->probe Link Target to Phenotype

Caption: A logical workflow for validating a candidate molecule as a chemical probe.

Detailed Experimental Protocols

Protocol 1: Biochemical Validation of PPARγ Binding and Potency

Objective: To determine if this compound directly binds to the PPARγ Ligand Binding Domain (LBD) and to quantify its potency (IC₅₀). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for this purpose.

Principle: This assay measures the disruption of the interaction between a fluorescently-labeled PPARγ LBD and a fluorescent agonist. An antagonist will compete with the agonist, leading to a decrease in the FRET signal.

Materials:

  • Recombinant Human PPARγ-LBD protein (tagged, e.g., GST or His)

  • Fluorescent PPARγ agonist (e.g., a BODIPY-labeled rosiglitazone)

  • Lanthanide-labeled antibody specific for the protein tag (e.g., Europium-labeled anti-GST)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA

  • This compound (test compound)

  • Known PPARγ antagonist (e.g., GW9662) as a positive control

  • 384-well, low-volume, black assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Mix Preparation: In assay buffer, prepare a solution containing the PPARγ-LBD protein and the lanthanide-labeled antibody. Incubate for 30 minutes at room temperature.

  • Dispensing: To the assay plate, add 0.1 µL of each compound dilution (or DMSO for controls).

  • Protein Addition: Add 5 µL of the pre-incubated protein/antibody mix to each well.

  • Agonist Addition: Add 5 µL of the fluorescent agonist solution (at a concentration equal to its Kd) to all wells. Final assay volume is 10.1 µL.

  • Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor/donor fluorescence. Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Selectivity Profiling: Repeat the assay using recombinant PPARα and PPARδ proteins to determine the compound's selectivity. A high-quality probe should exhibit at least a 30-fold selectivity for its primary target over related family members[10].

Protocol 2: Cellular Target Engagement via Reporter Assay

Objective: To confirm that the compound can antagonize agonist-induced PPARγ transcriptional activity in a cellular environment.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). In the presence of a PPARγ agonist, transfected cells will express luciferase. An antagonist will block this expression.

Materials:

  • HEK293T or other suitable host cell line

  • Expression plasmid for full-length human PPARγ

  • PPRE-driven luciferase reporter plasmid (e.g., pGL3-PPRE-Luc)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS, Penicillin/Streptomycin

  • PPARγ agonist (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Transfection: Co-transfect cells in a T-75 flask with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

  • Seeding: After 24 hours, seed the transfected cells into a 96-well plate at a density of 20,000 cells/well.

  • Compound Treatment: After another 24 hours, treat the cells. Add the test compound at various concentrations (e.g., 0.01 to 30 µM). After 1 hour, add the PPARγ agonist (Rosiglitazone) at its EC₅₀ concentration to the appropriate wells. Include controls: vehicle only, agonist only, and positive control antagonist + agonist.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Plot the normalized signal against the log of the antagonist concentration to determine the cellular IC₅₀.

Protocol 3: Phenotypic Assay of Adipocyte Differentiation

Objective: To link target engagement with a relevant biological outcome. PPARγ is a master regulator of adipogenesis. An antagonist should inhibit the differentiation of pre-adipocytes into mature adipocytes.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

  • Oil Red O staining solution

  • Microscope

Procedure:

  • Seeding: Plate 3T3-L1 cells and grow to confluence. Two days post-confluence is Day 0.

  • Initiation of Differentiation: On Day 0, change the medium to Differentiation Medium (DM). Add the test compound or vehicle control. A typical concentration to test would be 10x the cellular IC₅₀ determined in Protocol 2.

  • Medium Changes:

    • On Day 2, replace the medium with DMEM + 10% FBS + 1 µg/mL Insulin, containing the fresh test compound or vehicle.

    • On Day 4 and Day 6, replace the medium with DMEM + 10% FBS, containing the fresh test compound or vehicle.

  • Staining: On Day 8, wash the cells with PBS and fix with 10% formalin for 10 minutes.

  • Lipid Visualization: Stain the cells with Oil Red O solution for 1 hour to visualize accumulated lipid droplets. Wash with water.

  • Analysis: Acquire images via microscopy. The inhibition of adipogenesis will be observed as a significant reduction in the number and size of red-stained lipid droplets compared to the vehicle-treated, differentiated cells. For quantification, the stain can be extracted with isopropanol and absorbance measured.

Data Interpretation and Probe Classification

The data gathered from these protocols will allow for the classification of this compound according to established chemical probe criteria.

Table 2: Go/No-Go Criteria for Chemical Probe Validation

ParameterAssay ProtocolCriteria for a High-Quality ProbeRationale
Biochemical Potency Protocol 4.1IC₅₀ < 100 nMEnsures the compound is potent enough for use at low concentrations, minimizing off-target risks.[10]
Selectivity Protocol 4.1>30-fold selectivity vs. PPARα/δCritical for attributing observed effects solely to the target of interest (PPARγ).[10]
Cellular Potency Protocol 4.2IC₅₀ < 1 µMDemonstrates cell permeability and ability to engage the target in a complex cellular milieu.[10]
Phenotypic Effect Protocol 4.3Inhibition of adipogenesisLinks molecular target engagement to a downstream biological response, confirming the mechanism of action.
Negative Control AllA structurally similar but inactive analogue should show no activity.Helps to rule out effects due to the chemical scaffold itself rather than specific target binding.

Conclusion

The journey from a candidate molecule to a validated chemical probe is a rigorous one, demanding empirical evidence of potency, selectivity, and on-target activity. This document provides the essential framework and detailed protocols for the scientific community to thoroughly investigate this compound. By following this validation path, researchers can establish whether this compound is a suitable tool for exploring the nuanced biology of PPARγ, ultimately contributing to more reliable and reproducible scientific outcomes.

References

Application Notes & Protocols for In Vivo Evaluation of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the In Vivo Landscape for a Novel Pyridine-Piperazine Scaffold

The compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (henceforth referred to as Compound X for brevity) represents a compelling scaffold for pharmacological investigation. Its structure, featuring a piperazine ring linked to a pyridine-3-carbonitrile moiety, is reminiscent of numerous biologically active molecules with a wide spectrum of therapeutic applications. While direct in vivo studies on Compound X are not extensively documented in publicly accessible literature, the pharmacological profiles of its close analogs provide a strong rationale for its exploration in several key therapeutic areas. Piperazine derivatives are integral to drugs targeting the central nervous system (CNS), infectious diseases, and metabolic disorders.[1][2][3] This guide, therefore, is constructed as a predictive and methodological framework for researchers and drug development professionals to design and execute robust preclinical animal studies to elucidate the therapeutic potential of Compound X. The protocols herein are synthesized from established methodologies and insights gleaned from studies on structurally related compounds.

Section 1: Physicochemical Properties and Formulation Considerations

Before commencing any in vivo experiment, a thorough understanding of the compound's physicochemical properties is paramount for appropriate formulation and administration.

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₄PubChem[4]
Molecular Weight188.23 g/mol PubChem[4]
CAS Number84951-44-0PubChem[4]

Formulation Protocol for In Vivo Administration:

The solubility of Compound X in aqueous media is a critical determinant of its bioavailability. A stepwise approach to formulation is recommended:

  • Aqueous Solubility Assessment:

    • Attempt to dissolve Compound X in sterile water or phosphate-buffered saline (PBS) at the desired concentration.

    • If solubility is limited, consider the use of co-solvents. A common starting point is a vehicle containing a mixture of DMSO, Tween 80, and saline. A typical formulation might be 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline.

    • The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced toxicity.

  • pH Adjustment:

    • The piperazine moiety suggests that the compound's solubility may be pH-dependent. Assess solubility at different pH values (e.g., 4.0, 7.4, 9.0).

    • For oral administration, solubility in simulated gastric and intestinal fluids should be evaluated.

  • Stability:

    • Once a suitable vehicle is identified, the stability of the formulation should be assessed over the intended period of use. This can be done by preparing the formulation and analyzing the concentration of Compound X at various time points using a suitable analytical method like HPLC.

Section 2: Potential Therapeutic Applications & Recommended Animal Models

Based on the known activities of related pyridine and piperazine derivatives, the following therapeutic avenues are proposed for investigation.

Central Nervous System (CNS) Disorders

The piperazine ring is a well-known pharmacophore in many CNS-active drugs, including antipsychotics and antidepressants.[2][5] Furthermore, a structurally similar compound, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, has demonstrated antidepressant-like effects in rodent models.[6]

Rationale: The aforementioned study on a close analog provides a direct line of reasoning for investigating Compound X's potential antidepressant effects, possibly through modulation of serotonergic pathways.[6]

Recommended Animal Models:

  • Forced Swim Test (FST) in Mice: A widely used primary screening model for antidepressant-like activity.

  • Tail Suspension Test (TST) in Mice: Another common model that measures behavioral despair.

  • Chronic Mild Stress (CMS) in Rats: A more translationally relevant model of depression that induces anhedonia and other depressive-like phenotypes.

Experimental Workflow for FST/TST:

Caption: Workflow for FST/TST screening.

Protocol for Forced Swim Test (FST):

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer Compound X or vehicle 30-60 minutes prior to the test.

    • Gently place each mouse into the cylinder.

    • The test duration is typically 6 minutes. The first 2 minutes are considered an adaptation period and are not scored.

    • During the final 4 minutes, record the time the mouse spends immobile (making only minimal movements to keep its head above water).

  • Data Analysis: A significant reduction in immobility time in the Compound X-treated groups compared to the vehicle control group suggests an antidepressant-like effect.

Rationale: Many atypical antipsychotics incorporate a piperazine moiety that interacts with dopamine and serotonin receptors.[5] It is plausible that Compound X could exhibit similar receptor binding profiles.

Recommended Animal Models:

  • Apomorphine-Induced Climbing in Mice: A model sensitive to dopamine D2 receptor antagonists.

  • MK-801-Induced Hyperactivity in Rats: A model that mimics certain positive and negative symptoms of schizophrenia through NMDA receptor antagonism.

Protocol for Apomorphine-Induced Climbing:

  • Animals: Male ICR mice are commonly used.

  • Procedure:

    • Administer Compound X or a positive control (e.g., haloperidol) 30-60 minutes before the apomorphine challenge.

    • Administer apomorphine (e.g., 1-3 mg/kg, s.c.), a non-selective dopamine agonist.

    • Immediately place the mice in individual wire mesh cages.

    • Observe the mice for climbing behavior for 30 minutes. Climbing is typically defined as having all four paws on the cage wall.

  • Data Analysis: A reduction in the duration or incidence of climbing behavior in the Compound X-treated groups indicates potential dopamine receptor antagonism, a hallmark of antipsychotic drugs.

Antimicrobial and Antifungal Activity

Rationale: The piperazine nucleus is a common feature in a variety of antimicrobial and antifungal agents.[1][7]

Recommended Approach: While initial screening is typically performed in vitro, in vivo models are crucial for confirming efficacy.

In Vivo Model for Bacterial Infection:

  • Murine Thigh Infection Model: This model is used to assess the efficacy of an antimicrobial agent in reducing the bacterial load in a localized infection.

Protocol for Murine Thigh Infection Model:

  • Infection:

    • Render mice (e.g., BALB/c) neutropenic by administering cyclophosphamide.

    • Inject a standardized inoculum of a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) into the thigh muscle.

  • Treatment:

    • At a set time post-infection (e.g., 2 hours), begin treatment with Compound X, a vehicle control, or a standard antibiotic (e.g., ciprofloxacin).

    • Administer treatments at specified intervals for a defined period (e.g., 24 hours).

  • Outcome Measurement:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the thigh muscle, homogenize it, and perform serial dilutions.

    • Plate the dilutions on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.

  • Data Analysis: A significant reduction in CFU/gram of tissue in the Compound X-treated group compared to the vehicle control indicates in vivo antibacterial efficacy.

Urease Inhibition

Rationale: Recent studies have identified pyridylpiperazine hybrid derivatives as potent urease inhibitors.[8] Urease is a key virulence factor for bacteria like Helicobacter pylori.

In Vivo Model for Urease Inhibition:

  • H. pylori Infection Model in Mice: This model is used to evaluate the ability of a compound to reduce H. pylori colonization in the stomach.

Experimental Workflow for H. pylori Infection Model:

Caption: Workflow for H. pylori infection model.

Section 3: Pharmacokinetic (PK) and Toxicological Evaluation

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the safety profile of Compound X is critical.

Pharmacokinetic Studies

Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Protocol for a Single-Dose PK Study in Rats:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are ideal for serial blood sampling.

  • Dosing: Administer a single dose of Compound X via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the cannula at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of Compound X in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
F% Bioavailability (if both IV and oral data are available)
Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Protocol (Up-and-Down Procedure - OECD Guideline 425):

  • Animal Model: Use a single sex of rodents (e.g., female Wistar rats).

  • Procedure:

    • Dose one animal at a time, starting with a dose just below the estimated lethal dose.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose.

    • The dose interval is typically a factor of 1.2-2.0.

    • Observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Data Analysis: The MTD is the highest dose that does not cause mortality or serious toxicity. This information is crucial for designing dose-ranging efficacy studies.

Section 4: Data Interpretation and Reporting

  • Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods (e.g., t-test, ANOVA followed by post-hoc tests). The level of significance should be set at p < 0.05.

  • Graphical Representation: Present data clearly using bar graphs, line graphs, or tables. Error bars (SEM or SD) should be included.

  • Reporting: Reports should include detailed descriptions of the methods, animal models, housing conditions, and all experimental procedures, in line with the ARRIVE guidelines for reporting in vivo experiments.

Conclusion

This compound is a promising chemical entity with potential applications in several therapeutic areas, most notably CNS disorders and infectious diseases. This guide provides a comprehensive, though predictive, framework for its initial in vivo characterization. Researchers should approach these studies systematically, beginning with formulation and acute toxicity, followed by well-designed efficacy studies in relevant animal models. The data generated will be instrumental in defining the pharmacological profile of this compound and guiding its future development.

References

Application Notes and Protocols for High-Throughput Screening of Pyridine-3-carbonitrile-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine-3-carbonitrile moiety is a cornerstone scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2] Its unique electronic and structural features, particularly the strategic placement of a cyano group and other functionalities on the pyridine ring, facilitate critical interactions with a diverse range of biological targets.[1][3] This versatility has rendered it an invaluable starting point for the development of novel therapeutics, especially in oncology where derivatives have shown potent inhibitory activity against key protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Pim-1 kinase.[1][4] This guide provides an in-depth technical overview and detailed protocols for designing and executing high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel drug candidates built upon the pyridine-3-carbonitrile scaffold. We will delve into the rationale behind assay selection, provide step-by-step methodologies for both biochemical and cell-based screening, and discuss the logic of a typical hit-to-lead workflow.

The Pyridine-3-carbonitrile Scaffold: A Privileged Platform in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs.[2][5] The introduction of a carbonitrile (-C≡N) group at the 3-position, often accompanied by an amino group at the 2-position (forming a 2-amino-3-cyanopyridine core), creates a pharmacophore with exceptional properties for kinase inhibition.[1]

Key Structural Advantages:

  • Hydrogen Bonding: The pyridine nitrogen and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. This arrangement allows for strong, bidentate interactions with the hinge region of the kinase ATP-binding pocket, a crucial anchor point for many potent inhibitors.[1][3]

  • Structural Rigidity: The aromatic nature of the pyridine ring provides a rigid and planar framework. This pre-organizes the interacting groups, minimizing the entropic penalty upon binding and contributing to higher affinity and selectivity.[1]

  • Synthetic Tractability: The amino and cyano groups are versatile synthetic handles, permitting the facile generation of large, diverse compound libraries through various chemical transformations like Suzuki couplings and amide bond formations.[1][3] This is essential for exploring the structure-activity relationship (SAR) around the core scaffold.

These features have established the pyridine-3-carbonitrile scaffold as a powerful starting point for developing inhibitors against kinases that play pivotal roles in signal transduction pathways critical to cancer cell proliferation and survival.[1][6][7]

High-Throughput Screening Strategies for Pyridine-3-carbonitrile Libraries

The initial phase of identifying active compounds from a large library relies on robust and scalable HTS assays.[8][9] The choice of assay technology is critical and depends on the nature of the biological target. For kinase inhibitors, a tiered screening approach is often employed, starting with a biochemical assay to identify direct inhibitors of the enzyme, followed by cell-based assays to confirm activity in a more physiologically relevant context.

Primary Screening: Biochemical Assays

Biochemical assays directly measure the interaction of a compound with the purified target protein.[9] They are essential for identifying compounds that engage the target of interest without the complexities of cellular uptake, metabolism, or off-target effects.

Commonly Employed Formats:

  • Luminescence-Based Assays: These assays are highly sensitive and have a broad dynamic range, making them ideal for HTS.[10] A popular format, the ADP-Glo™ Kinase Assay, quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The amount of light generated is directly proportional to the kinase activity.

  • Fluorescence Polarization (FP) Assays: FP is a powerful technique for monitoring molecular interactions in a homogenous format.[11][12] In a competition assay, a fluorescently labeled ligand (tracer) with known affinity for the target is displaced by a test compound, leading to a decrease in the polarization of the emitted light.[13][14] This method is particularly well-suited for HTS due to its simplicity and robustness.[11]

Secondary and Orthogonal Screening: Cell-Based Assays

Compounds identified as "hits" in the primary biochemical screen must be validated in cell-based assays.[8][15] These assays provide crucial information on a compound's ability to penetrate cell membranes, its potency in a cellular environment, and its potential cytotoxicity.[16]

Key Cell-Based Assay Formats:

  • Cell Viability/Proliferation Assays: These assays measure the overall health and growth of cells after compound treatment.[8] Common methods include ATP-based luminescent assays (e.g., CellTiter-Glo®) which measure metabolic activity, and colorimetric assays (e.g., MTT) that rely on enzymatic conversion of a substrate by viable cells.[8]

  • Target Engagement Assays: More sophisticated assays can confirm that the compound is interacting with its intended target within the cell. This can include techniques like Western blotting to assess the phosphorylation status of a downstream substrate of the target kinase.

  • High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a more detailed picture of a compound's phenotypic effects.[8]

The following diagram illustrates a typical HTS workflow for the discovery of kinase inhibitors.

HTS_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cellular) cluster_2 Hit Validation & SAR Primary_Assay Biochemical HTS (e.g., FP or Luminescence Assay) ~100,000s of Compounds Dose_Response Dose-Response Confirmation of Primary Hits Primary_Assay->Dose_Response Cell_Viability Cell-Based Potency Assay (e.g., Anti-Proliferation) Dose_Response->Cell_Viability Confirmed Hits Cytotoxicity Cytotoxicity Assay (e.g., against normal cell line) Cell_Viability->Cytotoxicity Target_Engagement Target Engagement/ Downstream Signaling Assay Cytotoxicity->Target_Engagement Validated Hits SAR_Expansion Structure-Activity Relationship (SAR) by Analogs Target_Engagement->SAR_Expansion Lead_Opt Lead_Opt SAR_Expansion->Lead_Opt Lead Series

A typical HTS workflow for kinase inhibitor discovery.

Detailed Protocols

The following protocols are presented as robust starting points for screening a library of pyridine-3-carbonitrile derivatives. They are designed for a 384-well plate format, which is common in HTS.[17]

Protocol 1: Fluorescence Polarization (FP) Competition Assay for VEGFR-2 Kinase

This protocol describes a competitive binding assay to identify compounds that displace a fluorescently labeled tracer from the ATP-binding site of VEGFR-2.[11][17]

Materials and Reagents:

  • VEGFR-2 Kinase: Purified, recombinant human VEGFR-2 kinase domain.

  • Fluorescent Tracer: A known small molecule inhibitor of VEGFR-2 conjugated to a fluorophore (e.g., TAMRA).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Test Compounds: Pyridine-3-carbonitrile library dissolved in 100% DMSO.

  • Plate: 384-well, low-volume, black, flat-bottom plate.

  • Instrumentation: A plate reader capable of measuring fluorescence polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of VEGFR-2 kinase in assay buffer. The final concentration should be at the Kd of the tracer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the signal window.

    • Prepare serial dilutions of the test compounds in 100% DMSO.

  • Assay Plate Preparation:

    • Using an acoustic dispenser or pin tool, transfer 100 nL of each test compound dilution to the wells of the 384-well plate.

    • Include controls: "High Signal" wells with DMSO only (no competitor) and "Low Signal" wells with a known, high-affinity unlabeled inhibitor (e.g., at 100x Ki).

  • Reaction Assembly:

    • Add 5 µL of the 2X VEGFR-2 kinase solution to each well.

    • Add 5 µL of the 2X fluorescent tracer solution to each well. The final reaction volume will be 10 µL.

  • Incubation:

    • Seal the plate and centrifuge briefly (1 min at 1,000 rpm) to ensure all components are mixed.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light, to allow the binding to reach equilibrium.[11]

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.

    • The output will be in millipolarization (mP) units.

Data Analysis and Interpretation:

The percent inhibition for each compound is calculated relative to the high and low signal controls. A decrease in mP value indicates displacement of the fluorescent tracer and suggests that the test compound binds to the kinase.

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and robustness.> 0.5
Signal Window The difference in mP between high and low controls.> 100 mP
Hit Threshold The percent inhibition required to classify a compound as a "hit".> 50% inhibition or > 3σ from the mean of the DMSO controls

The following diagram outlines the principle of the Fluorescence Polarization competition assay.

FP_Assay_Principle cluster_0 No Inhibitor (High Polarization) cluster_1 With Inhibitor (Low Polarization) Tracer_Free Complex_High Bound Tracer (Slow Tumbling) Tracer_Free->Complex_High + Kinase Kinase_Free High_FP High Polarization (Emitted Light) Complex_High->High_FP Excitation (Polarized Light) Tracer_Inhib Tracer_Unbound Free Tracer (Fast Tumbling) Kinase_Inhib Complex_Low Bound Inhibitor Inhibitor Inhibitor->Complex_Low + Kinase Low_FP Low Polarization (Emitted Light) Tracer_Unbound->Low_FP Excitation (Polarized Light)

Principle of the FP competition assay for kinase inhibitors.
Protocol 2: Cell-Based Anti-Proliferation Assay Using Luminescence

This protocol measures the ability of pyridine-3-carbonitrile derivatives to inhibit the proliferation of a cancer cell line that is dependent on the target kinase (e.g., a tumor line overexpressing VEGFR-2).[3][8]

Materials and Reagents:

  • Cancer Cell Line: e.g., MCF-7 (breast cancer) or A549 (lung cancer).[1]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Pyridine-3-carbonitrile library dissolved in 100% DMSO.

  • Positive Control: A known cytotoxic agent or a specific inhibitor of the target pathway (e.g., Staurosporine).

  • Assay Plates: 384-well, sterile, tissue culture-treated, white, flat-bottom plates.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Instrumentation: A plate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells. Resuspend the cells in culture medium to a density of 5,000-10,000 cells per 20 µL.

    • Using an automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept low (e.g., < 0.5%) to avoid solvent toxicity.

    • Add 5 µL of the diluted compounds to the corresponding wells. Include vehicle controls (medium with DMSO) and positive controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation:

The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells. The data is normalized to the vehicle controls (100% viability) and a background control (no cells, 0% viability).

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cell-Based IC₅₀ (µM, MCF-7)Reference
Pyridine-1,3,4-oxadiazole Hybrid PIM-114.30.5[1]
Pyrido[2,3-d]pyrimidine (Cmpd 4) PIM-111.40.57[1]
3-Cyano-2(1H)-pyridone (Cmpd 8a) Not SpecifiedNot Specified0.83 µg/mL (A549)[1]
Guareschi Pyridine (Cmpd 9b) PI3Kα2,100Not Reported[10]

Table 1: Representative data for compounds containing a pyridine-carbonitrile or related scaffold.

The results are typically plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound that inhibits cell proliferation by 50%. A potent and selective compound will show a low IC₅₀ value in the cancer cell line and a significantly higher IC₅₀ in a non-cancerous control cell line.

Conclusion and Future Directions

The pyridine-3-carbonitrile scaffold is a highly validated and fruitful starting point for the discovery of novel kinase inhibitors. The HTS protocols outlined in this guide provide a robust framework for identifying and characterizing promising lead compounds from large chemical libraries. The combination of a well-designed biochemical primary screen with a physiologically relevant cell-based secondary assay is critical for minimizing false positives and ensuring the efficient progression of hits into a lead optimization campaign. Future efforts in this area will likely involve the screening of these scaffolds against a broader range of kinase targets and the use of more sophisticated screening technologies, such as high-content imaging and phenotypic screening, to uncover novel mechanisms of action and identify the next generation of targeted therapeutics.

References

Application Notes and Protocols for Docking Studies of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a PPAR Antagonist

In the landscape of modern drug discovery, the peroxisome proliferator-activated receptors (PPARs) have emerged as critical therapeutic targets for a spectrum of metabolic disorders, including type 2 diabetes, dyslipidemia, and obesity.[1][2] These ligand-activated transcription factors, existing as three distinct isoforms (PPARα, PPARγ, and PPARδ), are central regulators of lipid and glucose metabolism.[1][2] While PPAR agonists have been successfully developed into clinical drugs, there is a growing interest in the therapeutic potential of PPAR antagonists for conditions such as cancer.[3][4]

This document provides a comprehensive guide for conducting molecular docking studies of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, a compound identified as a PPAR antagonist, with the three key PPAR isoforms. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a strategic workflow grounded in scientific rationale, ensuring the generation of meaningful and reproducible results for researchers in drug development.

Strategic Overview: A Phased Approach to In Silico Investigation

Our investigation into the binding of this compound with PPARs will follow a logical, multi-step process. This ensures a thorough and validated computational analysis.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation A Target Selection & Structure Retrieval B Protein Preparation A->B PDB Structures C Ligand Preparation A->C Ligand Structure D Grid Generation B->D Prepared Protein E Molecular Docking C->E Prepared Ligand D->E Binding Site Definition F Pose Analysis & Scoring E->F Docked Poses G Interaction Analysis F->G Top-Ranked Pose H Results Interpretation & Validation G->H Binding Interactions

Caption: Workflow for the docking study of this compound with PPARs.

Phase 1: Meticulous Preparation for Accurate Simulations

The foundation of any successful docking study lies in the careful preparation of both the protein target and the ligand. This phase is critical for ensuring the accuracy and reliability of the subsequent docking simulations.

Target Selection and Structure Retrieval

The primary targets for this study are the ligand-binding domains (LBDs) of the three human PPAR isoforms: PPARα, PPARγ, and PPARδ. The selection of appropriate crystal structures from the Protein Data Bank (PDB) is paramount. For antagonist docking studies, it is ideal to use protein structures that are co-crystallized with an antagonist, as this conformation is more representative of the state we are investigating.

Target ProteinRecommended PDB IDRationale for SelectionResolution (Å)
PPARα 1KKQCo-crystallized with the antagonist GW6471, providing an antagonist-bound conformation.[5]3.00
PPARγ 4R2UIn complex with the antagonist SR1664, offering a relevant binding pocket conformation.[6]2.50
PPARδ 3TKMBound to the selective agonist GW0742; while not an antagonist complex, it provides a well-defined binding site.[7]1.95

Note: While antagonist-bound structures are preferred, high-resolution agonist-bound structures can also be used, with the understanding that the binding pocket may undergo conformational changes.

Protein Preparation Protocol

The raw PDB structures require processing to make them suitable for docking. This involves removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Protocol:

  • Initial Cleaning: Remove all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[8] The rationale is to create a clean binding site for the docking of our ligand of interest.

  • Handling Multiple Chains: If the crystal structure contains multiple protein chains, retain only the chain that is biologically relevant for ligand binding.[8]

  • Adding Hydrogens: Add hydrogen atoms to the protein structure. This is crucial as hydrogen atoms play a significant role in ligand binding through hydrogen bonding.[8]

  • Assigning Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a commonly used and effective approach.[9]

  • Handling Missing Residues/Atoms: Check for any missing residues or atoms in the protein structure and model them using appropriate software tools.

Ligand Preparation Protocol

The 2D structure of this compound needs to be converted into a 3D conformation with appropriate chemical properties for docking.

Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing tool and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94.

  • Charge Assignment: Assign partial charges to the ligand atoms. The Gasteiger charge model is also suitable for small molecules.[9]

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Phase 2: Executing the Docking Simulation

With the prepared protein and ligand, we can now proceed to the core of the in silico experiment: the molecular docking simulation.

Grid Generation: Defining the Search Space

A grid box must be defined around the binding site of the protein. This grid defines the three-dimensional space where the docking software will search for favorable binding poses of the ligand.

Protocol:

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB structure or through literature analysis of key binding residues.

  • Define Grid Box Dimensions: Create a grid box that encompasses the entire binding pocket, with a buffer of approximately 10 Å around the key residues. This ensures that the ligand has sufficient space to explore different orientations.

Molecular Docking: Predicting the Binding Pose

Molecular docking algorithms will now be used to explore the conformational space of the ligand within the defined grid box and predict the most likely binding pose.

Recommended Software: AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.

Protocol:

  • Input Files: Provide the prepared protein and ligand files, along with a configuration file specifying the grid box parameters and other docking settings.

  • Docking Algorithm: Employ a genetic algorithm or a similar stochastic search method to explore different ligand conformations and orientations.[3]

  • Number of Poses: Generate a set number of binding poses (e.g., 10-20) to be evaluated.

Phase 3: Rigorous Analysis and Validation of Results

Pose Analysis and Scoring

The primary metrics for evaluating the docking results are the binding affinity (or docking score) and the root-mean-square deviation (RMSD) if a known binding pose is available for comparison.

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate a stronger predicted binding affinity.[10]
RMSD (Å) The average distance between the atoms of the docked pose and a reference pose.An RMSD value of less than 2.0 Å is generally considered a good prediction.[11]
Interaction Analysis: The Key to Understanding Binding

Visual inspection of the top-ranked binding pose is crucial for understanding the specific molecular interactions that stabilize the protein-ligand complex.

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and protein residues. These are strong, directional interactions that are critical for binding.

  • Hydrophobic Interactions: Analyze the hydrophobic contacts between the non-polar regions of the ligand and the protein.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and aromatic residues of the protein.

  • Salt Bridges: Identify any ionic interactions between charged groups on the ligand and protein.

Important Residues in PPAR Antagonist Binding:

Previous studies have identified several key amino acid residues in the PPAR LBDs that are important for antagonist binding. Your analysis should focus on interactions with these residues. For PPARγ, key residues for antagonist binding include Cys285, Arg288, and Tyr473.[12][13]

cluster_protein PPARγ Binding Pocket Cys285 Cys285 Arg288 Arg288 Tyr473 Tyr473 Ligand This compound Ligand->Cys285 Hydrophobic Interaction Ligand->Arg288 Hydrogen Bond Ligand->Tyr473 Pi-Pi Stacking

Caption: Hypothetical interaction diagram of the ligand with key PPARγ residues.

Results Interpretation and Validation

Validation Strategies:

  • Cross-Docking: Dock a known PPAR antagonist into the prepared protein structure and compare the predicted binding pose and affinity with experimental data. A successful cross-docking experiment increases confidence in the docking protocol.

  • Comparison Across Isoforms: Compare the binding modes and affinities of the ligand across the three PPAR isoforms to identify any potential selectivity.

  • Molecular Dynamics (MD) Simulations: For a more rigorous validation, the top-ranked docked complex can be subjected to MD simulations to assess the stability of the binding pose over time.

Conclusion: From In Silico Insights to Experimental Design

This comprehensive guide provides a robust framework for conducting molecular docking studies of this compound with the PPAR isoforms. By following these detailed protocols and applying sound scientific reasoning to the analysis of the results, researchers can gain valuable insights into the potential binding mechanisms of this compound. These in silico findings can then serve as a strong foundation for guiding further experimental validation and drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(piperazin-1-yl)pyridine-3-carbonitrile (CAS 84951-44-0)[1][2]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic intermediate. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-cyanopyridine with piperazine. While straightforward in principle, this reaction is often plagued by issues of low yield and the formation of significant byproducts. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.

Baseline Synthesis Protocol

The synthesis of this compound is typically achieved via the reaction of 2-chloro-3-cyanopyridine with piperazine.[3] The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when substituted with electron-withdrawing groups like the nitrile group at the C3 position.[4][5][6] The reaction proceeds via a Meisenheimer intermediate, a common feature of SNAr mechanisms.[4][7]

A general laboratory procedure is as follows:

  • To a solution of piperazine (typically in excess) in a suitable dipolar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)[5][8], add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the mixture to a specified temperature (often ranging from 80°C to reflux).

  • Slowly add a solution of 2-chloro-3-cyanopyridine in the same solvent.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by recrystallization or column chromatography.[9]

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield is the most frequent complaint and can stem from several sources. A systematic approach is crucial.

  • Incomplete Reaction: The SNAr reaction on pyridines can be sluggish.[4]

    • Causality: The reactivity is governed by the activation of the pyridine ring and the reaction conditions. The chloro- group is a moderately good leaving group for this reaction, but high activation energy can still be a barrier.[4][10]

    • Troubleshooting Steps:

      • Temperature: Ensure the reaction temperature is optimal. Many procedures call for temperatures between 80-150°C.[4] Consider incrementally increasing the temperature while monitoring for byproduct formation.

      • Reaction Time: Verify reaction completion with TLC or LC-MS. If starting material (2-chloro-3-cyanopyridine) is still present after the recommended time, extend the reaction duration.

      • Solvent Choice: Dipolar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the Meisenheimer intermediate, stabilizing it and accelerating the reaction.[4][7] If using a less polar solvent like acetonitrile, solubility or reaction rate may be limiting.[5]

  • Byproduct Formation: The most significant cause of low yield is often the formation of the bis-arylated byproduct, 1,4-bis(3-cyanopyridin-2-yl)piperazine.

    • Causality: Piperazine has two secondary amine nucleophiles. After the first successful substitution to form the desired product, the remaining N-H on the piperazine ring can act as a nucleophile and react with a second molecule of 2-chloro-3-cyanopyridine.

    • Troubleshooting Steps:

      • Stoichiometry: Use a significant excess of piperazine (3 to 10 equivalents). This statistically favors the reaction of 2-chloro-3-cyanopyridine with the more abundant free piperazine over the mono-substituted product.

      • Slow Addition: Add the 2-chloro-3-cyanopyridine solution slowly (e.g., via a syringe pump) to the heated solution of piperazine. This maintains a low instantaneous concentration of the electrophile, further minimizing the chance of double substitution.

  • Degradation: Although less common under standard conditions, the starting materials or product could degrade at excessively high temperatures or in the presence of incompatible reagents. Monitor for the appearance of multiple unidentified spots on your TLC plate.

Question 2: I'm observing a major byproduct with a higher molecular weight than my product. How can I identify and suppress it?

Answer: This is almost certainly the 1,4-bis(3-cyanopyridin-2-yl)piperazine byproduct.

  • Identification:

    • Mass Spectrometry (MS): The expected [M+H]⁺ for the desired product is ~189.23 g/mol .[1] The bis-arylated byproduct will have an [M+H]⁺ of ~291.33 g/mol .

    • Thin Layer Chromatography (TLC): The bis-arylated product is significantly less polar than the mono-substituted product (which has a free secondary amine). It will have a higher Rf value.

  • Suppression Strategies:

    • Maximize Piperazine Excess: As detailed above, using a large excess of piperazine is the most effective method.

    • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second substitution relative to the first, but this may also slow the primary reaction to an impractical degree. A careful optimization study is recommended.

    • Order of Addition: Always add the electrophile (2-chloro-3-cyanopyridine) to the nucleophile (piperazine), never the reverse.[11]

Question 3: My product is difficult to purify. What are the best practices for isolation?

Answer: Purification challenges often arise from separating the desired product from excess piperazine and the bis-arylated byproduct.

  • Work-up Procedure:

    • Remove Excess Piperazine: Piperazine has some water solubility. After the reaction, quenching with water and performing an extraction with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) can help. However, the desired product also has basicity and may partition into an acidic aqueous layer. A careful pH adjustment might be necessary. An alternative is to precipitate the product; some literature suggests piperidine can be removed by forming a solid carbonate with CO₂.[12]

    • Acid-Base Extraction: The desired product has a free secondary amine (pKa ~9.8) and can be separated from the non-basic bis-arylated byproduct.

      • Dissolve the crude mixture in an organic solvent (e.g., EtOAc).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous layer as a salt.

      • Wash the organic layer (which contains the bis-arylated byproduct) again with dilute acid.

      • Combine the aqueous layers, basify with a base like NaOH or K₂CO₃ to pH >10, and then extract the free-based product back into an organic solvent.

      • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified product.

  • Chromatography:

    • Stationary Phase: Standard silica gel is effective.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar system (e.g., 9:1 Hexane:Ethyl Acetate) to elute the bis-arylated byproduct, then gradually increase the polarity by adding more Ethyl Acetate and then Methanol to elute the desired product. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent peak tailing of the amine product on the acidic silica gel.

  • Recrystallization: If the product is obtained as a solid of reasonable purity (>90%), recrystallization can be an excellent final purification step.[9] Common solvent systems include Ethanol, Isopropanol, or mixtures like Ethyl Acetate/Hexane.

Key Parameter Optimization

The efficiency of the SNAr reaction is highly dependent on several factors. The following table summarizes key parameters and their expected impact.

ParameterOptionsRationale & Expected ImpactKey References
Electrophile 2-chloro-3-cyanopyridineThe cyano group at C3 activates the C2 position for nucleophilic attack.[4][13]
Nucleophile PiperazineA symmetrical secondary amine. A large excess (3-10 eq.) is crucial to prevent bis-arylation.[5][14]
Base K₂CO₃, Cs₂CO₃, Et₃NA non-nucleophilic base is required to scavenge the HCl byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and easy to remove.[7][15][16]
Solvent DMF, DMSO, NMP, AcetonitrileDipolar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction. Acetonitrile is a viable but potentially slower option.[5][7]
Temperature 80°C - 150°CHigher temperatures increase the reaction rate but may also increase byproduct formation. Optimization is key.[4]
Stoichiometry 1 eq. Aryl Halide : 3-10 eq. PiperazineThe most critical parameter for maximizing yield and minimizing the bis-arylated byproduct.[5]

Visual Guides

SNAr Reaction Mechanism

Caption: The SNAr mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_completion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction: Significant Starting Material Remains check_completion->incomplete Is Start. Mat. Present? byproduct Major Byproduct Observed: (Likely Bis-arylated) check_completion->byproduct Is High MW Byproduct Present? sol_incomplete1 Increase Reaction Temperature incomplete->sol_incomplete1 sol_incomplete2 Increase Reaction Time incomplete->sol_incomplete2 sol_byproduct1 Increase Piperazine Excess (to 5-10 eq.) byproduct->sol_byproduct1 sol_byproduct2 Implement Slow Addition of Aryl Halide byproduct->sol_byproduct2

References

Technical Support Center: Synthesis of Pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of pyridine-3-carbonitrile. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for pyridine-3-carbonitrile, and what are their primary drawbacks?

A1: The two most prevalent industrial methods are the ammoxidation of 3-picoline and the dehydration of nicotinamide.

  • Ammoxidation of 3-Picoline: This is a gas-phase catalytic reaction where 3-picoline is reacted with ammonia and air at high temperatures (280–500 °C) over a metal oxide catalyst, typically based on vanadium oxide (V₂O₅) with promoters like TiO₂, ZrO₂, or MoO₃.[1] While this method can achieve high conversion and yield, its main drawback is the harsh reaction conditions, which can lead to catalyst deactivation and the formation of side products such as carbon oxides and pyridine.[1]

  • Dehydration of Nicotinamide: This method involves the removal of a water molecule from nicotinamide, often using a dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). While effective, this route can be less atom-economical and may generate significant waste streams that require careful handling and disposal.

Q2: I'm observing a significant amount of nicotinic acid as a byproduct in my synthesis. What is the likely cause?

A2: The presence of nicotinic acid as a major impurity strongly suggests that the nitrile group of your desired product, pyridine-3-carbonitrile, is being hydrolyzed. This can also occur if the starting material, such as 3-cyanopyridine, is hydrolyzed back to nicotinamide and then to nicotinic acid.[2][3] This is a common issue, particularly in reactions that are run in aqueous media or in the presence of acidic or basic catalysts for prolonged periods.

Q3: My reaction yield is consistently low. What are the general parameters I should investigate first?

A3: Low yields in pyridine synthesis can often be traced back to a few key areas[4]:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in the ammoxidation of 3-picoline, incorrect temperature can lead to incomplete conversion or over-oxidation.

  • Catalyst Inefficiency: The choice of catalyst and its condition are paramount. Catalyst deactivation or using a suboptimal catalyst for your specific conditions will directly impact yield.

  • Incomplete Reactions: Ensure your reaction is going to completion by monitoring it with appropriate analytical techniques like TLC, GC, or HPLC.

  • Side Reactions: The formation of byproducts consumes your starting materials and reduces the overall yield of the desired product.

Troubleshooting Guide: Common Side Reactions & Solutions

This section delves into specific problems you might encounter and provides actionable troubleshooting steps.

Problem 1: Formation of Pyridine as a Side Product in Ammoxidation

Symptoms:

  • GC-MS analysis of the crude product shows a significant peak corresponding to pyridine.

  • Reduced yield of pyridine-3-carbonitrile.

Causality: The formation of pyridine during the ammoxidation of 3-picoline is typically a result of demethylation, a side reaction that is favored at higher temperatures. The catalyst can also play a role in promoting this undesired reaction pathway.

Troubleshooting Protocol:

  • Temperature Optimization:

    • Gradually decrease the reaction temperature in increments of 10-20°C. Monitor the product distribution at each temperature to find the optimal balance between the rate of reaction and the suppression of pyridine formation.

  • Catalyst Evaluation:

    • Ensure your catalyst is not deactivated. If you are using a reusable catalyst, consider regeneration or replacement.

    • Investigate different catalyst compositions. Vanadia catalysts supported on zirconia have shown high activity and selectivity for nicotinonitrile formation.[5]

  • Flow Rate Adjustment:

    • In a continuous flow setup, adjusting the residence time by altering the flow rates of the reactants can help minimize side reactions.

Problem 2: Presence of Unreacted Nicotinamide in Dehydration Reactions

Symptoms:

  • TLC or HPLC analysis indicates a significant amount of starting material (nicotinamide) remaining in the final product.

  • The isolated product is difficult to purify.

Causality: Incomplete dehydration is the primary cause. This can be due to an insufficient amount of dehydrating agent, inadequate reaction temperature, or a short reaction time.

Troubleshooting Protocol:

  • Stoichiometry of Dehydrating Agent:

    • Ensure you are using a sufficient molar excess of the dehydrating agent (e.g., P₂O₅ or SOCl₂). A common starting point is 1.5 to 2.0 equivalents.

  • Temperature and Time:

    • Confirm that the reaction is being conducted at the appropriate temperature. For many dehydration reactions, refluxing conditions are necessary.

    • Increase the reaction time and monitor the progress by TLC until the nicotinamide spot is no longer visible.

  • Solvent Choice:

    • The choice of solvent can influence the reaction. A non-polar, high-boiling solvent is often preferred to facilitate the removal of water.

Problem 3: Formation of Polymeric Byproducts

Symptoms:

  • Observation of a dark, tar-like substance in the reaction flask.

  • Difficulty in isolating the desired product.

Causality: Polymerization can occur under harsh reaction conditions, particularly at high temperatures or in the presence of strong acids or bases. The pyridine ring itself can be susceptible to polymerization under certain conditions.

Troubleshooting Protocol:

  • Milder Reaction Conditions:

    • Explore alternative synthetic routes that employ milder conditions. For example, enzymatic hydration of 3-cyanopyridine to nicotinamide is a highly selective method that avoids harsh chemicals.[2][6]

  • Use of Inhibitors:

    • In some cases, the addition of a radical inhibitor can suppress polymerization, although this needs to be carefully evaluated for compatibility with your reaction.

  • Purification Strategy:

    • If polymerization cannot be completely avoided, focus on an effective purification strategy. Column chromatography on silica gel is a common method for separating the desired product from polymeric impurities.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-carbonitrile via Dehydration of Nicotinamide
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add nicotinamide (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus pentoxide (2 equivalents) in portions to the flask.

  • Reaction: Heat the mixture to 180-200°C with vigorous stirring. The mixture will become a molten slurry.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully add crushed ice to the flask to quench the reaction and dissolve the solids.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Data Summary

Synthesis RouteCommon Side ProductsKey Parameters to Control
Ammoxidation of 3-Picoline Pyridine, Carbon OxidesTemperature, Catalyst, Flow Rate
Dehydration of Nicotinamide Unreacted Nicotinamide, Nicotinic AcidDehydrating Agent Stoichiometry, Temperature, Reaction Time
Multi-component Reactions Various regioisomers and related heterocyclesStoichiometry of reactants, Catalyst, Solvent

Mechanistic and Workflow Diagrams

Troubleshooting Logic for Low Yield in Pyridine-3-carbonitrile Synthesis

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Reaction Completion Check (TLC/GC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Check Reagent Stoichiometry Incomplete->Optimize_Conditions Analyze_Side_Products Analyze Crude Product for Side Products (GC-MS/NMR) Complete->Analyze_Side_Products Purification_Issues Investigate Purification Step Complete->Purification_Issues Side_Products_Identified Side Products Identified Analyze_Side_Products->Side_Products_Identified Modify_Protocol Modify Protocol to Minimize Side Reactions: - Lower Temperature - Change Catalyst - Adjust pH Side_Products_Identified->Modify_Protocol Loss_During_Workup Product Loss During Workup/Purification Purification_Issues->Loss_During_Workup Optimize_Purification Optimize Purification: - Different Solvent System - Alternative Method (e.g., Distillation) Loss_During_Workup->Optimize_Purification

Caption: A flowchart for troubleshooting low yields.

General Reaction Scheme for Ammoxidation of 3-Picoline

Ammoxidation_Scheme cluster_reactants Reactants cluster_products Products Picoline 3-Picoline Catalyst V2O5/TiO2 Catalyst (280-500 °C) Picoline->Catalyst Ammonia Ammonia (NH3) Ammonia->Catalyst Air Air (O2) Air->Catalyst Nicotinonitrile Pyridine-3-carbonitrile Water Water (H2O) Catalyst->Nicotinonitrile Catalyst->Water

Caption: Ammoxidation of 3-picoline to pyridine-3-carbonitrile.

References

Technical Support Center: Navigating the Solubility Challenges of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues, ensuring the reliability and reproducibility of your experimental outcomes.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.

PropertyValueSourceSignificance for Solubility
Molecular FormulaC₁₀H₁₂N₄[1]Indicates a relatively small molecule with multiple nitrogen atoms capable of hydrogen bonding.
Molecular Weight188.23 g/mol [1][2][3]Moderate molecular weight.
Predicted pKa8.34 ± 0.10[3]The piperazine moiety is basic, meaning the compound will be protonated and more soluble at a pH below its pKa.
Predicted XLogP30.4[1]A low LogP value suggests a preference for hydrophilic environments, yet aqueous solubility can still be challenging.

The presence of the basic piperazine ring is the most critical factor to consider. The protonation state of its nitrogen atoms is highly dependent on the pH of the aqueous medium, which in turn dictates its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step to improve its solubility?

A1: pH Adjustment is Key.

The limited solubility in neutral buffers is expected due to the basic nature of the piperazine moiety. At neutral pH, a significant portion of the molecules are in their free base form, which is less soluble than the protonated (salt) form. By lowering the pH, you increase the ionization of the piperazine nitrogens, thereby enhancing aqueous solubility.[4]

Troubleshooting Workflow: Initial Solubilization Attempts

start Start: Compound Powder + Neutral Aqueous Buffer (e.g., PBS pH 7.4) observe Observe for precipitation or incomplete dissolution start->observe ph_adjust Primary Strategy: Adjust pH to acidic range (e.g., pH 4-6) observe->ph_adjust If insoluble result_clear Outcome: Clear Solution ph_adjust->result_clear result_precipitate Outcome: Precipitation Persists ph_adjust->result_precipitate next_step Proceed to Q2: Co-solvent Systems result_precipitate->next_step

Caption: Initial troubleshooting workflow for solubilizing this compound.

Protocol 1: pH-Dependent Solubility Testing

This protocol will help you determine the optimal pH for dissolving your compound.

  • Preparation : Prepare a series of small-volume aqueous buffers with varying pH values (e.g., pH 2, 4, 5, 6, 7, and 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.

  • Dispensing : Weigh out a small, equal amount of this compound into separate microcentrifuge tubes.

  • Titration : Add a small, fixed volume of each buffer to the respective tubes.

  • Equilibration : Vortex each tube vigorously for 1-2 minutes. If dissolution is not immediate, sonication in a water bath for 5-10 minutes can be beneficial.[5]

  • Observation : Visually inspect for complete dissolution. For a more quantitative approach, centrifuge the tubes and measure the concentration of the supernatant using UV-Vis spectroscopy.

  • Selection : The lowest pH that provides a clear, stable solution at your desired concentration should be used for preparing your stock solution.

It is crucial to ensure that the final pH of your stock solution, and more importantly, the final pH of your assay medium after adding the compound, is compatible with your experimental system (e.g., cell culture, enzyme assay).

Q2: I've tried lowering the pH, but I still can't achieve my desired concentration, or the required pH is incompatible with my experiment. What's my next option?

A2: Utilize a Co-solvent System.

If pH adjustment alone is insufficient or not viable, the use of water-miscible organic co-solvents is a standard and effective strategy.[6][7] Co-solvents work by reducing the polarity of the aqueous medium, which can help to solvate hydrophobic molecules.[]

Commonly Used Co-solvents in Biological Research

Co-solventProperties & ConsiderationsTypical Final Concentration in Assay
DMSO (Dimethyl sulfoxide)A powerful and widely used solvent. Can be toxic to some cells at higher concentrations.[]< 0.5%
Ethanol A polar protic solvent, less toxic than DMSO for many applications.[7]< 1%
PEG 400 (Polyethylene glycol 400)A non-toxic, water-miscible polymer. Can increase viscosity.[]Varies, often < 5%
Propylene Glycol A viscous, non-toxic solvent commonly used in pharmaceutical formulations.[7]Varies, often < 5%

Protocol 2: Preparing a Concentrated Stock Solution with a Co-solvent

  • Initial Dissolution : Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid dissolution.[5]

  • Storage : Store the stock solution appropriately. For DMSO stocks, storage at room temperature can sometimes prevent precipitation that may occur upon freezing.[9] Always check the compound's stability information.

  • Serial Dilution (Important!) : When preparing your working solution, perform a serial dilution. A direct, large-volume dilution of the organic stock into an aqueous buffer can cause the compound to precipitate out.

  • Final Dilution : Add the final, diluted stock solution to your aqueous assay buffer dropwise while vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.[5]

Troubleshooting Workflow: Co-solvent and pH Adjustment

start Start: Inadequate solubility with pH adjustment alone cosolvent Strategy 2: Use a Co-solvent (e.g., DMSO) start->cosolvent stock_prep Prepare a concentrated stock solution in 100% co-solvent cosolvent->stock_prep dilution Add stock dropwise to your AQUEOUS BUFFER with vigorous stirring stock_prep->dilution observe Observe for precipitation dilution->observe failure Outcome: Precipitation occurs dilution->failure Still precipitates ph_adjust_buffer Optimization: Use an acidic buffer (pH 4-6) for dilution observe->ph_adjust_buffer Precipitate forms success Outcome: Clear, stable solution observe->success No precipitate ph_adjust_buffer->dilution advanced Consider Advanced Strategies (Q4) failure->advanced

Caption: Combined strategy of using a co-solvent with an optimized pH buffer.

Q3: My compound dissolves in the stock solution but precipitates when I add it to my cell culture medium or assay buffer. How can I prevent this?

A3: This is a common issue arising from a rapid change in the solvent environment.

When a concentrated stock in an organic solvent is diluted into a fully aqueous environment, the compound can crash out of solution.

Troubleshooting Steps:

  • Optimize Final Co-solvent Concentration : Ensure the final concentration of the co-solvent in your assay is as high as your experiment can tolerate without causing artifacts (typically ≤0.5% for DMSO).[4]

  • Use a Stepwise Dilution : Instead of a direct, large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of the co-solvent before the final dilution into the assay medium.

  • Pre-warm the Assay Medium : Adding the stock solution to a pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility.[5]

  • Increase Mixing Efficiency : Add the stock solution slowly and directly into the medium while it is being gently swirled or stirred to ensure rapid dispersal.

Q4: I have tried pH adjustment and co-solvents, but I require a higher concentration for in vivo studies, or my compound is still unstable in solution. What advanced formulation strategies can I consider?

A4: For more challenging cases, advanced formulation techniques may be necessary.

These methods often require specialized equipment and expertise but can significantly improve the apparent solubility and bioavailability of a compound.

  • Salt Formation : While pH adjustment in situ creates a salt, preparing a stable, solid salt form of the compound can offer improved handling and dissolution characteristics. Common counter-ions include hydrochloride, mesylate, and sulfate.[4][10] A salt screening study would be required to identify the optimal counterion.

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.[4][9]

  • Nanosuspensions : This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[4] This is particularly useful for oral or parenteral formulations.

These advanced strategies typically involve collaboration with formulation development specialists.

References

Technical Support Center: Stability of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. This document provides in-depth guidance, troubleshooting, and best practices for ensuring the stability and integrity of this compound when stored in Dimethyl Sulfoxide (DMSO) at -20°C. As a polar aprotic solvent, DMSO is invaluable for its ability to dissolve a wide range of compounds for screening and bioassays.[1] However, its properties, particularly its hygroscopicity, can present challenges for long-term storage.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound in DMSO?

For maximum long-term stability, we recommend preparing stock solutions in high-quality, anhydrous DMSO at a concentration of 10 mM or higher.[2] Aliquot the solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[3] Store these aliquots at -20°C or, for extended periods, at -80°C. Vials should be tightly sealed with parafilm to create an additional barrier against moisture.

Q2: How long can I expect this compound to be stable in DMSO at -20°C?

The stability of any compound in solution is highly dependent on its specific structure, the purity of the solvent, and handling procedures.[2] While general studies on diverse compound libraries show that many compounds remain stable for years under ideal conditions (e.g., 85% of compounds were stable in wet DMSO for 2 years at 4°C), it is crucial to validate this for your specific molecule.[4][5] We strongly advise performing a baseline purity analysis (T=0) and periodic re-analysis (e.g., every 3-6 months) to confirm integrity.

Q3: What are the potential degradation pathways for this compound in DMSO?

Given the structure of this compound, two primary degradation pathways are of concern:

  • Hydrolysis: The presence of water, which DMSO readily absorbs from the atmosphere, is a significant cause of compound loss.[6][7] The nitrile group (-C≡N) can hydrolyze to a carboxamide and subsequently to a carboxylic acid. The piperazine ring itself, being a diamine, could also be susceptible to hydrolytic cleavage under certain conditions.[8][9][10]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. This can be exacerbated by exposure to atmospheric oxygen during handling. Storing solutions under an inert atmosphere like argon or nitrogen can mitigate this risk.[3]

Q4: Are repeated freeze-thaw cycles a significant concern?

Yes. While studies have shown that many compounds can withstand a limited number of freeze-thaw cycles without significant degradation, the primary risk is the introduction of atmospheric moisture each time the vial is opened.[3][7][11] This absorbed water can accumulate and promote hydrolysis over time. Furthermore, repeated cycling can cause compounds to precipitate out of solution.[12] We recommend aliquoting stock solutions to minimize this risk.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: I thawed my stock solution and observed a precipitate. What should I do?

Precipitation from DMSO upon thawing is a known issue, especially for compounds with borderline solubility.[12]

  • Step 1: Attempt to Re-solubilize. Warm the vial to room temperature and vortex vigorously. Gentle sonication in a water bath for 5-10 minutes can also be effective.[7]

  • Step 2: Visual Inspection. Check if the solution is clear by holding it against a light source. If particulates remain, do not use the solution, as the concentration will be inaccurate.

  • Step 3: Purity Analysis. If the precipitate re-dissolves, we still recommend analyzing its purity via HPLC-MS. The precipitate may be the parent compound, but it could also be a less soluble degradation product. This step is critical for validating the integrity of your stock.

Below is a workflow to guide your decision-making process when encountering a precipitate.

G start Precipitate observed in thawed DMSO stock solubilize Attempt to re-solubilize (Vortex, gentle sonication) start->solubilize check_clarity Is the solution completely clear? solubilize->check_clarity analyze Analyze sample by HPLC-MS for purity and concentration check_clarity->analyze Yes discard Discard stock. Prepare fresh solution. check_clarity->discard No check_purity Purity > 95% and concentration correct? analyze->check_purity proceed Proceed with experiment check_purity->proceed Yes check_purity->discard No

Caption: Troubleshooting workflow for precipitated DMSO stock solutions.

Q6: My bioassay results are inconsistent over time. Could compound instability be the cause?

Absolutely. Inconsistent biological activity is a classic indicator of compound degradation. A decrease in the concentration of the active parent compound or the formation of an active/inhibitory degradation product can lead to variable results.

  • Immediate Action: Cease using the current stock solution for critical experiments.

  • Validation: Analyze the purity of the stock solution immediately using a validated stability-indicating method like HPLC-MS (see Protocol 2). Compare the chromatogram to the T=0 analysis or a freshly prepared standard.

  • Root Cause Analysis: If degradation is confirmed, review your storage and handling procedures. Key questions include: Was anhydrous DMSO used? How many freeze-thaw cycles has the aliquot undergone? Was the vial properly sealed?

Q7: My HPLC analysis shows a new peak that grows over time. How can I identify it?

This is a strong indication of degradation. The use of a mass spectrometer (MS) detector is essential here.

  • Determine the Mass: Obtain the mass-to-charge ratio (m/z) of the new peak from the MS data.

  • Hypothesize Structures: Compare this mass to the parent compound's mass (MW of this compound is 188.23 g/mol ).[13][14]

    • Mass +18 Da: Suggests hydrolysis of the nitrile to a primary amide (C₁₀H₁₄N₄O).

    • Mass +36 Da: Suggests hydrolysis of the nitrile to a carboxylic acid (C₁₀H₁₃N₃O₂).

    • Mass +16 Da: Could indicate the formation of an N-oxide on one of the piperazine nitrogens.

  • Confirmation: For definitive identification, preparative HPLC may be required to isolate the impurity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_0 Potential Degradation Pathways parent This compound MW: 188.23 hydrolysis_amide Nitrile Hydrolysis Product (Amide) MW: 206.24 (+18 Da) parent->hydrolysis_amide + H₂O oxidation N-Oxide Product MW: 204.23 (+16 Da) parent->oxidation + [O] hydrolysis_acid Nitrile Hydrolysis Product (Carboxylic Acid) MW: 207.22 (+19 Da) hydrolysis_amide->hydrolysis_acid + H₂O

Caption: Potential degradation products based on chemical structure.

Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator.

  • Weighing: Accurately weigh 1.88 mg of the compound into a clean, dry amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add 1.00 mL of anhydrous DMSO (<0.02% water).

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 30°C) or sonication may be used if necessary.

  • Aliquoting: Immediately dispense the solution into single-use, low-volume polypropylene or glass vials.

  • Inerting (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.

  • Storage: Seal each vial with a screw cap and wrap with parafilm. Place the labeled vials in a freezer box and store them at -20°C, protected from light.

Protocol 2: Stability Monitoring by HPLC-UV-MS

This protocol provides a general method; parameters should be optimized for your specific instrumentation.

  • Sample Preparation: Thaw a stock solution aliquot. Dilute 10 µL of the 10 mM stock into 990 µL of Acetonitrile/Water (50:50) to create a 100 µM working solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Detection:

    • UV Detector: Monitor at 254 nm and 280 nm.

    • MS Detector (ESI+): Scan from m/z 100 to 500.

  • Analysis: Calculate the purity of the main peak as a percentage of the total peak area in the UV chromatogram. Identify any new peaks by their mass from the MS data.

Data Presentation: Example Stability Study Timeline

The following table outlines a recommended schedule for a 12-month stability study.

Time PointStorage ConditionTests to be PerformedAcceptance Criteria
T = 0-20°CVisual Inspection, HPLC-UV Purity, HPLC-MS (Identity)Clear, colorless solution. Purity ≥ 98.0%. Correct Mass.
T = 3 Months-20°CVisual Inspection, HPLC-UV PurityNo precipitate. Purity ≥ 98.0%.
T = 6 Months-20°CVisual Inspection, HPLC-UV Purity, HPLC-MSNo precipitate. Purity ≥ 98.0%. No single impurity > 0.5%.
T = 12 Months-20°CVisual Inspection, HPLC-UV Purity, HPLC-MSNo precipitate. Purity ≥ 98.0%. No single impurity > 0.5%.

References

Technical Support Center: Purification of Crude 2-(Piperazin-1-yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-(Piperazin-1-yl)pyridine-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the purification of this compound. The information herein is structured to offer practical, in-depth solutions in a readily accessible question-and-answer format, supplemented with detailed protocols and troubleshooting advice. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring high purity and yield for your downstream applications.

Compound Profile
PropertyValueSource
Molecular Formula C₁₀H₁₂N₄[1][2]
Molecular Weight 188.23 g/mol [1][2]
CAS Number 84951-44-0[1][2]
Appearance Typically a solid[3]
General Solubility Soluble in polar organic solvents[3][4]

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. How can I get it to solidify?

A1: Oiling out is a common issue when the crude product contains significant impurities that depress the melting point or when the concentration of the desired compound is too low for crystallization.

  • Initial Cleanup: Before attempting crystallization, consider a preliminary purification step. A simple liquid-liquid extraction can be effective. Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. This often removes enough impurities to allow for solidification upon trituration with a non-polar solvent like hexanes or diethyl ether.

  • Solvent Selection for Trituration: The choice of solvent is critical. You need a solvent in which your product is sparingly soluble, but the impurities are more soluble. Start with a small amount of the crude oil and test various solvents (e.g., diethyl ether, pentane, hexanes, or mixtures thereof).

  • Inducing Crystallization: If the product still doesn't solidify, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch, if available, is also highly effective.[5]

Q2: I'm seeing multiple spots on my TLC, even after initial purification. What are the likely impurities?

A2: The impurities in your crude this compound can originate from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: The most common impurities are unreacted 2-chloropyridine-3-carbonitrile and piperazine. These can often be identified by running TLCs with authentic standards.

  • By-products: Side reactions can lead to the formation of various by-products. For instance, if the reaction is carried out at an excessively high temperature, you might see products from the degradation of the starting materials or the product itself.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of the corresponding carboxylic acid or amide.[6]

Q3: What is the best general approach for purifying this compound on a multi-gram scale?

A3: For multi-gram scale purification, a combination of techniques is often the most effective and economical approach.

  • Initial Work-up and Extraction: As mentioned in Q1, a thorough aqueous work-up is a crucial first step to remove water-soluble impurities and unreacted reagents.

  • Crystallization: Recrystallization is the preferred method for large-scale purification of solid compounds.[7] It is cost-effective and can yield highly pure material. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[5]

  • Column Chromatography: If crystallization fails to provide the desired purity, column chromatography is the next logical step.[7] However, for large quantities, this can be resource-intensive. It is often more practical to use chromatography to purify a small portion of the material to obtain seed crystals for subsequent recrystallizations of the bulk material.

Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on selecting the right conditions.[5][7]

Problem: Poor Crystal Yield
  • Causality: A low yield can result from the compound being too soluble in the chosen solvent even at low temperatures, or from incomplete crystallization.[5]

  • Troubleshooting Steps:

    • Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Test a range of solvents with varying polarities. Good starting points for this compound and similar compounds include ethanol, isopropanol, or mixtures like dichloromethane/ethanol.[7]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5][7] Excess solvent will keep more of your product in solution upon cooling, reducing your yield.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[5] Slow cooling promotes the formation of larger, purer crystals.

    • Anti-Solvent Addition: If the compound is too soluble in a particular solvent, consider an anti-solvent crystallization.[5] Dissolve the compound in a "good" solvent (e.g., methanol or DMSO) and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes turbid. Allow this to stand for crystallization to occur.[5]

Problem: Oiling Out Instead of Crystallizing
  • Causality: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly, or when the melting point of the compound is below the temperature of the solution.[5]

  • Troubleshooting Steps:

    • Dilute the Solution: Add more hot solvent to the oiled-out mixture to redissolve the oil. Then, allow the more dilute solution to cool slowly.

    • Lower the Crystallization Temperature: If the compound has a low melting point, you may need to use a solvent with a lower boiling point or cool the solution to a lower temperature.

    • Change the Solvent System: Experiment with different solvent systems. A solvent mixture can sometimes prevent oiling out.

Guide 2: Effective Column Chromatography

When crystallization is not sufficient, column chromatography is the go-to method for separating complex mixtures.[7]

Choosing the Right Conditions
ParameterRecommendationRationale
Stationary Phase Silica GelA good general-purpose stationary phase for compounds of moderate polarity.
Mobile Phase Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A small amount of a polar modifier like methanol or triethylamine may be necessary if the compound streaks on the TLC plate.The goal is to find a solvent system that gives a good separation of your product from its impurities on a TLC plate (Rf of the product should be around 0.3-0.4).
Sample Loading Dry loading is often preferred.Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can be loaded onto the column. This technique often leads to better separation than wet loading.[7]
Experimental Protocol: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase. Ensure the packing is uniform to prevent channeling.[7]

  • Load the Sample: Carefully add your dry-loaded sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the mobile phase, gradually increasing the polarity.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.[7]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[7]

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude this compound Workup Aqueous Work-up (e.g., L/L Extraction) Crude->Workup AssessPurity1 Assess Purity (TLC, LC-MS) Workup->AssessPurity1 Recrystallization Recrystallization AssessPurity1->Recrystallization Impure PureProduct Pure Product AssessPurity1->PureProduct Sufficiently Pure AssessPurity2 Assess Purity (TLC, LC-MS) Recrystallization->AssessPurity2 ColumnChromatography Column Chromatography AssessPurity2->ColumnChromatography Still Impure AssessPurity2->PureProduct Pure AssessPurity3 Assess Purity (TLC, LC-MS) ColumnChromatography->AssessPurity3 AssessPurity3->PureProduct Pure

Caption: A general workflow for the purification of crude this compound.

References

Technical Support Center: Interpreting Unexpected NMR Peaks in 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(piperazin-1-yl)pyridine-3-carbonitrile. This guide is designed to move beyond simple data reporting and provide in-depth, field-proven insights into the complexities of its NMR spectroscopic analysis. Unexpected peaks in an NMR spectrum can be a source of significant confusion, potentially leading to incorrect structural assignments or questions about sample purity. This document addresses the most common scenarios encountered during the analysis of this compound, explaining the chemical principles behind them and providing robust troubleshooting protocols to achieve a conclusive interpretation.

Section 1: Foundational Spectra - The Expected NMR Signature

Before troubleshooting the unexpected, we must first establish a baseline. Understanding the expected NMR spectrum is critical for identifying deviations.

Q: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A: The structure of this compound dictates a specific set of signals. In an ideal, static state and in a common solvent like DMSO-d₆, you should anticipate the following spectral features.

Structure for Atom Numbering:

Figure 1: Atom numbering for spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

Atom Position(s)Proton (¹H) Shift (ppm)Splitting PatternCarbon (¹³C) Shift (ppm)Notes
H6~8.4 - 8.6ddC6: ~152Most downfield pyridine proton due to proximity to the ring nitrogen.
H5~7.8 - 8.0ddC5: ~141Coupled to both H6 and H4.
H4~7.1 - 7.3ddC4: ~118
C2--C2: ~160Quaternary carbon attached to the piperazine nitrogen; significantly downfield.
C3--C3: ~95Quaternary carbon attached to the nitrile group.
CN--CN: ~117Characteristic shift for a nitrile carbon.
H2', H6' (Piperazine)~3.6 - 3.8t (broad)C2', C6': ~48-50Protons on carbons attached to the pyridine ring (N1).
H3', H5' (Piperazine)~2.8 - 3.0t (broad)C3', C5': ~44-46Protons on carbons attached to the secondary amine (N4).
N-H (Piperazine)Highly variable (e.g., 2-4)s (broad)-Position and intensity are solvent-dependent; will exchange with D₂O.

Note: These are estimated values based on data for structurally similar compounds. Actual shifts can vary depending on solvent, concentration, and temperature.

Section 2: Troubleshooting Common Scenarios

This section addresses the most frequently encountered deviations from the ideal spectrum.

Q1: My ¹H NMR shows more than two signals for the piperazine protons, and they look broad. What's happening?

A: This is the most common "unexpected" result for this class of compounds and is almost always due to dynamic exchange phenomena, not impurities. The piperazine ring is not a static, flat structure; it exists in a dynamic equilibrium between two chair conformations.

  • Causality - Slow Interconversion: On the NMR timescale, the interconversion (or "flipping") between the two chair conformations can be slow. When this happens, the axial and equatorial protons on the piperazine ring are no longer averaged and give rise to separate, distinct signals.[1][2] This can split the two expected broad triplets for the piperazine CH₂ groups into four or more complex multiplets.[3] The broadness of the signals is a classic indicator that you are near the "coalescence temperature," where the exchange rate is comparable to the NMR frequency difference between the signals.[4]

  • Solvent Influence: This effect is highly dependent on the NMR solvent.[3] Polar aprotic solvents like DMSO-d₆ can influence the energy barrier of this ring-flipping, making the distinct conformers more observable at room temperature compared to a solvent like CDCl₃.[1][5]

Q2: I see extra sharp singlets or multiplets that don't match the main compound. What are they?

A: Sharp, well-defined peaks that do not correspond to the target molecule and do not change with temperature are typically static impurities.

  • Starting Materials: The most common synthesis involves the reaction of 2-chloropyridine-3-carbonitrile with piperazine .[6][7] Incomplete reaction or purification will leave these reagents in your sample.

    • 2-chloropyridine-3-carbonitrile: Expect three aromatic signals around 8.6, 8.0, and 7.4 ppm.[8]

    • Piperazine: In its free base form, it typically shows a sharp singlet around 2.8 ppm (for all 8 protons) and a broad NH signal.[9]

  • Reaction Solvents: Always check for residual solvents used in the synthesis or purification (e.g., acetonitrile, ethyl acetate, dichloromethane). Their chemical shifts are well-documented.[10] For example, a singlet at ~2.1 ppm in DMSO-d₆ often corresponds to acetone.

Q3: The integration of my aromatic region is off, and there are new peaks. Could the compound have degraded?

A: While less common than dynamic effects or impurities, degradation is possible, especially under harsh workup or storage conditions.

  • Nitrile Hydrolysis: The most likely degradation pathway is the hydrolysis of the nitrile group (–C≡N) to a primary amide (–CONH₂). This can occur in the presence of strong acid or base with water.

    • NMR Signature: This would cause a significant change in the electronic environment of the pyridine ring, shifting the aromatic protons. You would also observe the appearance of two new, broad singlets for the -NH₂ protons, which would exchange with D₂O.

  • Piperazine Ring Degradation: Piperazine itself is quite stable, but oxidative or thermal degradation can occur under extreme conditions, leading to complex mixtures.[11][12] This is typically indicated by a broad, unresolved "hump" of many small peaks in the baseline rather than distinct new signals.

Q4: A broad peak in my spectrum disappears when I add D₂O. What is it?

A: This is a definitive test for an exchangeable proton. The peak corresponds to the N-H proton on the piperazine ring. When you add a drop of deuterium oxide (D₂O) to the NMR tube, the proton (¹H) on the nitrogen rapidly exchanges with a deuterium atom (²D) from the D₂O. Since deuterium is not observed in ¹H NMR, the signal disappears. This is a crucial and simple first step in assigning your spectrum.

Section 3: Advanced Diagnostic Protocols

When simple analysis is insufficient, these experimental protocols provide definitive answers.

Protocol 1: D₂O Shake for Identifying Exchangeable Protons

This experiment confirms the presence of N-H (or O-H) protons.

  • Acquire Standard Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the exact same parameters.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the piperazine N-H proton should have disappeared or be significantly reduced in intensity.

Protocol 2: Variable Temperature (VT) NMR for Probing Dynamic Exchange

This is the definitive method for confirming that peak broadening or splitting is due to conformational dynamics.[2]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C / 298 K).

  • Increase Temperature: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • Observation: If the broad or multiple piperazine signals are due to slow ring inversion, they will begin to sharpen and merge as the temperature increases. The point at which they collapse into a single, averaged peak is the coalescence temperature (Tc).[4]

  • Decrease Temperature (Optional): If the signals are already broad at room temperature, cooling the sample in increments (e.g., to 283 K, 273 K) may resolve the broad signals into sharper, distinct peaks for the axial and equatorial protons.

Protocol 3: Using 2D NMR (COSY & HSQC) for Structural Confirmation

If you suspect degradation or need to confirm connectivity, 2D NMR is invaluable.

  • H,H-COSY (Correlation Spectroscopy): This experiment shows proton-proton coupling.

    • Application: It will show a cross-peak between H4-H5 and H5-H6 of the pyridine ring, confirming their connectivity. Crucially, it will also show correlations between the different piperazine protons, helping you trace the spin system even if it's split into multiple signals. Impurity signals will typically not show cross-peaks with your compound's signals.

  • C,H-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.

    • Application: This is extremely powerful for resolving ambiguity in the piperazine region. If you have four distinct proton signals for the piperazine methylenes, an HSQC spectrum will show if they correlate to two carbon signals (confirming slow exchange) or four carbon signals (suggesting a different, less symmetric molecule).

Section 4: Visual Troubleshooting Workflows

Workflow 1: Diagnosing Unexpected NMR Peaks

G start Unexpected Peaks Observed in NMR Spectrum is_broad is_broad start->is_broad Are peaks broad or multiplicity complex? is_sharp is_sharp start->is_sharp Are peaks sharp and well-defined? is_piperazine Peaks in Piperazine Region (~2.5-4.0 ppm)? is_broad->is_piperazine Yes check_impurities Compare with known spectra: - Starting Materials - Residual Solvents is_sharp->check_impurities Yes run_vt_nmr Run Variable Temperature (VT) NMR is_piperazine->run_vt_nmr Yes is_piperazine->check_impurities No coalesce coalesce run_vt_nmr->coalesce Peaks coalesce upon heating? dynamic_conclusion CONCLUSION: Slow Conformational Exchange (e.g., Chair Flip) coalesce->dynamic_conclusion Yes impurity_conclusion2 Re-evaluate as Impurity or Degradation Product coalesce->impurity_conclusion2 No match_found match_found check_impurities->match_found Match Found? impurity_conclusion CONCLUSION: Static Impurity match_found->impurity_conclusion Yes check_degradation Aromatic shifts altered? New exchangeable peaks (NH2)? match_found->check_degradation No check_degradation->impurity_conclusion2 No degradation_conclusion CONCLUSION: Potential Degradation (e.g., Nitrile Hydrolysis) check_degradation->degradation_conclusion Yes

Figure 2: Decision tree for troubleshooting unexpected NMR signals.

Workflow 2: Piperazine Conformational Equilibrium

Figure 3: Effect of piperazine chair flip rate on the NMR spectrum.

References

Technical Support Center: Minimizing Byproduct Formation in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nicotinonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of nicotinonitrile (3-cyanopyridine) synthesis and troubleshoot common issues related to byproduct formation. Our goal is to provide you with the expertise and practical guidance necessary to optimize your synthetic routes, enhance purity, and ensure the integrity of your results.

Introduction: The Challenge of Selectivity in Nicotinonitrile Synthesis

Nicotinonitrile is a critical precursor in the synthesis of numerous pharmaceuticals, including the vitamin niacin (nicotinic acid) and its amide, nicotinamide.[1] Its production, while conceptually straightforward, is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and impact the quality of the final product. This guide provides a structured approach to understanding and mitigating these challenges, drawing upon established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide for Common Synthesis Routes

This section addresses specific issues encountered during the most common methods for synthesizing nicotinonitrile.

Route 1: Ammoxidation of 3-Methylpyridine (3-Picoline)

This is the primary industrial method for nicotinonitrile production. It involves the vapor-phase reaction of 3-picoline with ammonia and oxygen over a heterogeneous catalyst.[2]

dot

Caption: Workflow for the ammoxidation of 3-picoline.

Common Issues & Troubleshooting

Question 1: My yield of nicotinonitrile is low, and I am observing significant formation of carbon oxides (CO, CO₂). What is the likely cause and how can I fix it?

Answer:

Causality: The formation of carbon oxides is a clear indication of over-oxidation, a common side reaction in ammoxidation.[3] This occurs when the reaction conditions are too harsh, causing the complete combustion of the picoline feedstock or the nicotinonitrile product. The catalyst's role is to facilitate the selective partial oxidation of the methyl group, but excessive temperature or oxygen concentration can override this selectivity.

Troubleshooting Protocol:

  • Temperature Optimization:

    • Action: Gradually decrease the reactor temperature in increments of 10-15°C.

    • Rationale: Lowering the temperature reduces the rate of the non-selective combustion reactions, which have higher activation energies than the desired ammoxidation pathway. Monitor the conversion of 3-picoline and the selectivity for nicotinonitrile at each temperature point to find the optimal balance.

  • Reactant Molar Ratio Adjustment:

    • Action: Decrease the oxygen-to-picoline molar ratio.

    • Rationale: A lower concentration of oxygen limits the extent of oxidation, thereby disfavoring the formation of CO and CO₂. However, ensure the ratio remains sufficient to drive the primary reaction and prevent catalyst coking.

  • Catalyst Evaluation:

    • Action: Ensure your catalyst is not deactivated or sintered. Consider using a catalyst with higher selectivity.

    • Rationale: Catalysts like vanadium and molybdenum oxides are designed for this process.[3] Over time, catalysts can lose their selectivity due to thermal stress. Highly dispersed vanadia on supports like zirconia has shown good selectivity.

Question 2: I am detecting other nitrogen-containing impurities, such as pyridine and trace amounts of acetonitrile. How can these be minimized?

Answer:

Causality: The formation of pyridine suggests the demethylation of 3-picoline under the harsh reaction conditions. Acetonitrile and hydrogen cyanide are common byproducts in ammoxidation processes, arising from the fragmentation of the pyridine ring or the reaction of ammonia with carbon fragments.[3]

Troubleshooting Protocol:

  • Contact Time Modification:

    • Action: Increase the space velocity of the reactant gases.

    • Rationale: Reducing the residence time of the reactants and products in the hot zone of the reactor can minimize the extent of side reactions like demethylation and fragmentation.

  • Catalyst Selection:

    • Action: Employ a catalyst with optimized acidic and redox properties.

    • Rationale: The surface acidity of the catalyst can influence the reaction pathway. A catalyst that is too acidic may promote cracking of the pyridine ring.

ParameterTypical RangeTroubleshooting Action
Temperature350-450°CDecrease if COx is high
3-Picoline:NH₃:AirVaries with catalystDecrease air ratio for over-oxidation
CatalystV₂O₅/MoO₃ basedEvaluate for deactivation
Route 2: Dehydration of Nicotinamide

This laboratory-scale synthesis involves the removal of a water molecule from nicotinamide, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[1]

dot

Caption: Workflow for the dehydration of nicotinamide.

Common Issues & Troubleshooting

Question 3: My final product is contaminated with unreacted nicotinamide. How can I improve the conversion?

Answer:

Causality: The presence of unreacted nicotinamide is a direct result of an incomplete dehydration reaction. This can be due to an insufficient amount of dehydrating agent, inadequate mixing of the solid reactants, or insufficient heating.

Troubleshooting Protocol:

  • Stoichiometry of Dehydrating Agent:

    • Action: Ensure at least a stoichiometric amount, and preferably a slight excess, of P₂O₅ is used.

    • Rationale: P₂O₅ is consumed during the reaction. An insufficient amount will lead to an incomplete reaction.

  • Homogeneous Mixing:

    • Action: Thoroughly grind the nicotinamide and P₂O₅ together before heating.

    • Rationale: As this is a solid-phase reaction, intimate contact between the reactants is crucial for the reaction to proceed to completion.

  • Reaction Temperature and Duration:

    • Action: Ensure the reaction mixture is heated vigorously and until no more product distills over.

    • Rationale: The dehydration requires a significant energy input to overcome the activation barrier. Insufficient heating will result in a low conversion rate.

Question 4: The yield is low, and I have a significant amount of dark, tarry residue in the reaction flask. What is causing this?

Answer:

Causality: The formation of a dark residue suggests decomposition of the starting material or product at high temperatures. While vigorous heating is necessary, localized overheating can lead to charring and polymerization.

Troubleshooting Protocol:

  • Heating Method:

    • Action: Use a heating mantle with a sand bath or a well-stirred oil bath for more uniform heat distribution. Avoid direct flame heating.

    • Rationale: Uniform heating prevents localized hot spots that can cause decomposition.

  • Vacuum Distillation:

    • Action: Perform the reaction and distillation under a good vacuum (e.g., 15-20 mmHg).

    • Rationale: A vacuum lowers the boiling point of nicotinonitrile, allowing it to distill at a lower temperature, thereby minimizing thermal decomposition.

Part 2: Frequently Asked Questions (FAQs) on Byproduct Analysis and Prevention

Q1: What are the primary analytical techniques for identifying and quantifying impurities in my nicotinonitrile sample?

A1: A multi-pronged analytical approach is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, such as residual 3-picoline, pyridine, or other low-boiling byproducts from the ammoxidation process.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating and quantifying non-volatile impurities like unreacted nicotinamide or nicotinic acid. A UV detector is typically used for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities.[1][4][5] Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence or absence of key functional groups.[6][7] For instance, the presence of a broad O-H and a C=O stretch would indicate contamination with nicotinic acid, while the presence of an N-H stretch and a C=O stretch would suggest nicotinamide impurity.

Q2: How can I be sure that a new peak in my chromatogram is a byproduct and not an artifact?

A2: To confirm the identity of a peak:

  • Run a Blank: Inject a sample of your solvent to ensure the peak is not from the solvent itself.

  • Spike the Sample: Add a small amount of a suspected byproduct to your sample. If the peak of interest increases in area, it confirms the identity of that impurity.

  • Mass Spectrometry: If using GC-MS or LC-MS, the mass spectrum of the peak provides a molecular weight and fragmentation pattern that can be used to identify the compound by comparison to a library or through interpretation.

Q3: Are there any "green" chemistry approaches to minimize byproducts in nicotinonitrile synthesis?

A3: Yes, research is ongoing to develop more environmentally friendly methods. In the context of ammoxidation, this includes the development of more selective and stable catalysts that can operate at lower temperatures, reducing energy consumption and over-oxidation.[8] For the hydrolysis of nicotinonitrile to nicotinic acid (a related process), enzymatic methods using nitrilases are being explored to achieve high selectivity and avoid harsh chemical reagents.[9]

Q4: Can byproducts from one synthesis route be starting materials for another?

A4: In some cases, yes. For example, if nicotinamide is a significant byproduct in a synthesis starting from nicotinic acid, it could potentially be isolated and used as the starting material for the dehydration route to nicotinonitrile. However, the economic and practical feasibility of such a recycling loop would depend on the scale of the reaction and the ease of separation.

References

Technical Support Center: Permeability Assay Optimization for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Permeability in Drug Discovery

In the journey of a drug from the lab bench to the clinic, its ability to cross biological membranes is a fundamental hurdle. This property, known as permeability, dictates how well a compound is absorbed into the bloodstream after oral administration and how effectively it reaches its target tissues.[1][2] For drug development professionals, obtaining accurate and reproducible permeability data is non-negotiable. It informs critical decisions, helps optimize lead compounds, and prevents costly late-stage failures.[3][4]

This guide provides a comprehensive technical framework for optimizing cell permeability assays specifically for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile . We will delve into assay selection, detailed protocols, and a robust troubleshooting hub designed to address the unique challenges this molecule may present.

Understanding the Target Molecule: this compound

Before designing an assay, understanding the physicochemical properties of the test compound is paramount. While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and available data for analogous compounds.

Structural Features & Predicted Properties:

  • Piperazine Ring: This functional group is basic and can become protonated at physiological pH. This suggests that the molecule's charge state, and therefore its permeability, may be pH-dependent.

  • Pyridine-3-Carbonitrile: This aromatic system contributes to the molecule's overall characteristics. The carbonitrile group is electron-withdrawing.[5]

  • Predicted LogP (XLogP3): 0.4 [6]: This value suggests the compound is relatively hydrophilic, which may lead to lower passive diffusion.

  • Molecular Weight: 188.23 g/mol [6][7][8]: This small size is generally favorable for permeability.

Initial Hypothesis: Based on its structure, this compound is likely a hydrophilic, basic compound. Its permeability may be limited by low passive diffusion and it could potentially be a substrate for efflux transporters due to the presence of nitrogen atoms which can interact with transporter binding sites.[9][10]

PropertyValue / PredictionSourceImplication for Permeability Assays
Molecular Formula C₁₀H₁₂N₄PubChemFavorable small molecule size.
Molecular Weight 188.23 g/mol PubChem[6][7][8]Well within the range for good permeability.
XLogP3 (Predicted) 0.4PubChem[6]Indicates hydrophilicity; passive diffusion may be low.
Hydrogen Bond Donors 1PubChemCan interact with water, potentially reducing membrane crossing.
Hydrogen Bond Acceptors 4PubChemCan interact with water, potentially reducing membrane crossing.

Assay Selection: Choosing the Right Tool for the Job

No single assay answers every question. The choice between an artificial membrane model and a cell-based system depends on the specific information you need.

Assay_Selection_Flowchart Start What is the primary question? Question1 Need to measure PASSIVE DIFFUSION only? (High-throughput screening) Start->Question1 Question2 Need to investigate ACTIVE TRANSPORT / EFFLUX? (Mechanistic studies) Start->Question2 PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) Conclusion_PAMPA PAMPA is the optimal starting point. PAMPA->Conclusion_PAMPA CellBased Cell-Based Assays (Caco-2, MDCK) Conclusion_Cell Caco-2 or MDCK assays are required. CellBased->Conclusion_Cell Question1->PAMPA Yes Question2->CellBased Yes

Caption: Decision tree for selecting the appropriate permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method ideal for predicting passive transcellular permeability.[11][12] It uses a synthetic membrane coated with lipids to mimic a cell membrane.

  • Best For: Early-stage discovery, rank-ordering compounds based on passive diffusion, and getting a baseline permeability value without the complexities of transporters.[11][12]

  • Limitations: Does not account for active transport, efflux mechanisms, or paracellular (between-cell) flux.[12]

Cell-Based Assays: Caco-2 and MDCK

These assays use monolayers of cultured cells grown on semi-permeable supports, providing a more biologically relevant model.[13][14]

  • Caco-2 Cells: Derived from human colon adenocarcinoma, these cells differentiate into a monolayer that structurally and functionally resembles the intestinal epithelium.[13][15] They express various transporters, including P-glycoprotein (P-gp), making them the gold standard for predicting oral drug absorption and identifying efflux substrates.[13][16]

  • MDCK (Madin-Darby Canine Kidney) Cells: These cells form tight monolayers quickly but have lower expression of human transporters. However, they are often transfected to overexpress specific human transporters like MDR1 (P-gp), creating a powerful tool to study the interaction of a compound with a single, specific efflux pump.[17][18][19]

Part 1: PAMPA - Troubleshooting & FAQs

The PAMPA assay is a robust first-line screen. However, its simplicity can sometimes mask underlying issues.

Frequently Asked Questions (PAMPA)

Q1: My recovery for this compound is very low (<70%). What's happening?

A1: Low recovery in PAMPA is typically due to two main factors:

  • Compound Retention in the Artificial Membrane: The lipophilic lipid layer can "trap" compounds. Although your molecule is predicted to be hydrophilic, interactions can still occur.

  • Poor Aqueous Solubility: The compound may be precipitating out of the buffer in either the donor or acceptor well.

Troubleshooting Steps:

  • Check Solubility: First, determine the kinetic solubility of your compound in the assay buffer (e.g., PBS pH 7.4). If it's below your working concentration, you will need to adjust the assay conditions.

  • Modify Assay Buffer: Consider adding a low percentage of a cosolvent like DMSO (typically standardized across all wells, e.g., 5%) to improve solubility.[20]

  • Reduce Incubation Time: A shorter incubation (e.g., 2-5 hours instead of 16+) can minimize the extent of membrane retention.[11][21]

  • Analyze the Donor Plate: Ensure you are correctly calculating recovery by analyzing the final concentration in both the donor and acceptor wells relative to the initial donor concentration.[20]

Q2: The permeability results are highly variable between wells. How can I improve reproducibility?

A2: Variability often points to inconsistencies in the artificial membrane.

  • Inconsistent Membrane Coating: The most common culprit. Ensure the lipid solution is fully dissolved (sonication is recommended) and applied evenly and gently to each well of the donor plate.[12][21] Avoid disturbing the membrane when adding the donor solution by dispensing it slowly down the side of the well.[20]

  • Evaporation: During incubation, evaporation can concentrate the solutions, leading to inaccurate results. Place the plate assembly in a sealed container with wet paper towels to maintain humidity.[21]

  • Well Integrity: Use a membrane integrity test post-assay. This can be done using a highly impermeable marker compound to check for physical leaks or improperly formed membranes.

Protocol: Standard PAMPA Workflow

Caption: Step-by-step workflow for the PAMPA permeability assay.

Part 2: Caco-2 & MDCK Assays - Troubleshooting & FAQs

Cell-based assays provide deeper mechanistic insights but require careful culture maintenance and data interpretation.

Frequently Asked Questions (Cell-Based Assays)

Q1: The apparent permeability (Papp) from apical to basolateral (A→B) is very low, but the efflux ratio is high (>2). What does this mean for this compound?

A1: This is a classic profile for a compound that is a substrate of an efflux transporter, like P-glycoprotein (P-gp).[15][19]

  • Interpretation: The compound can enter the cells, but it is being actively pumped back out into the apical (donor) compartment, resulting in low net transport across the monolayer (low A→B Papp). The high basolateral to apical (B→A) transport confirms this active efflux.

  • Next Step: To confirm which transporter is responsible, repeat the bidirectional assay in the presence of a known inhibitor.[15][22] For example, use Verapamil or Valspodar to inhibit P-gp.[22] If the A→B Papp increases and the efflux ratio decreases to ~1 in the presence of the inhibitor, you have confirmed that your compound is a P-gp substrate.

Q2: The TEER (Trans-Epithelial Electrical Resistance) values are low or inconsistent across my plate. Can I trust the data?

A2: No. TEER is a critical measure of monolayer integrity.[15][23][24] Low TEER values indicate that the "tight junctions" between cells are not fully formed, and the monolayer is leaky.

  • Cause: This could be due to insufficient culture time (Caco-2 cells typically require 21 days to fully differentiate), incorrect cell seeding density, or cellular toxicity caused by your compound.[15][23][25]

  • Troubleshooting:

    • Confirm Culture Time: Ensure cells are cultured for the recommended duration (e.g., 21-28 days for Caco-2, 5-7 days for MDCK).[14][16]

    • Optimize Seeding Density: Titrate the number of cells seeded per insert to find the optimal density for your lab's conditions.[25][26]

    • Assess Compound Toxicity: Before the permeability assay, run a simple cytotoxicity assay (e.g., MTT or LDH) at your target concentration to ensure the compound isn't killing the cells and destroying the monolayer.

    • Use an Impermeable Marker: In addition to TEER, include a low-permeability marker like Lucifer Yellow in your assay.[17] High levels of this marker in the receiver compartment confirm a leaky monolayer.

Q3: The mass balance/recovery is very low (<70%) in my Caco-2 assay. Where did my compound go?

A3: This is a frequent and challenging issue in cell-based assays.[27][28][29] The potential culprits are more numerous than in PAMPA.

  • Non-specific Binding: Compounds can bind to plastic plates and inserts.[27][29]

  • Cellular Accumulation/Lysosomal Trapping: Basic compounds (like those with a piperazine group) can become protonated and trapped in acidic intracellular compartments like lysosomes.[28][30] This is a significant cause of poor recovery that can lead to an underestimation of permeability.[28][30]

  • Metabolism: Caco-2 cells have some metabolic activity and can modify the compound.

Troubleshooting Strategy:

  • Address Non-specific Binding: Pre-treat collection plates with an organic solvent or add bovine serum albumin (BSA) to the receiver buffer to reduce binding.[27][31] Using low-binding plates can also help significantly.[15]

  • Investigate Lysosomal Trapping: To test this hypothesis, run the assay in the presence of an agent like bafilomycin A1, which disrupts lysosomal pH.[28][30] An improvement in recovery would suggest lysosomal trapping is occurring.[28]

  • Quantify Intracellular Compound: After the incubation, lyse the cells in the monolayer and quantify the amount of compound trapped inside. This will help you close the mass balance gap.

  • Check for Metabolism: Analyze samples from both compartments by LC-MS/MS not just for the parent compound but also for potential metabolites.

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts (e.g., 24-well format) and culture for 21-25 days until a differentiated monolayer is formed.[16][23]

  • Monolayer Integrity Check: Measure the TEER of each well. Only use wells that meet the established threshold (e.g., ≥200 Ω·cm²).[23]

  • Assay Initiation:

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[17]

    • For A→B: Add the dosing solution containing this compound to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.[22][23]

    • For B→A: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[22][23]

    • Include control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability) and a P-gp substrate (e.g., Digoxin) on every plate.

  • Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.[13][23]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments. Also, save an aliquot of the initial dosing solution.

  • Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • Calculate the Percent Recovery.

Data Interpretation: What Do the Numbers Mean?

ParameterHigh PermeabilityModerate PermeabilityLow Permeability
Papp (A→B) (x 10⁻⁶ cm/s) > 5.01.0 - 5.0< 1.0
Efflux Ratio (ER) ~ 1≥ 2N/A
Interpretation Likely well-absorbed, passive diffusion dominates.Potential for efflux limiting absorption. Further investigation needed.Poor absorption likely.
% Recovery > 80%50 - 80%< 50%
Interpretation Assay is valid.Potential issues with binding, solubility, or trapping. Data should be interpreted with caution.Assay results are unreliable. Troubleshooting is required.

Note: Classification boundaries can vary slightly between laboratories.

Final Recommendations

For This compound , a staged approach is recommended.

  • Start with PAMPA: Establish the baseline passive permeability. Given its hydrophilic nature, this may be low.

  • Proceed to Caco-2: A bidirectional Caco-2 assay is essential. The piperazine moiety makes it a candidate for efflux. Pay close attention to the efflux ratio.

  • Troubleshoot Recovery: Due to its basic nature, be prepared to investigate low recovery. Systematically test for non-specific binding and lysosomal trapping.

By following this structured approach, researchers can generate reliable, reproducible permeability data, enabling confident decision-making in the drug development process.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

The 2-(piperazin-1-yl)pyridine-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile backbone for the development of potent kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity against Pim-1 kinase, a key regulator of cell survival and proliferation implicated in various cancers. By synthesizing findings from multiple studies, we offer a comparative framework to inform the rational design of next-generation inhibitors with enhanced potency and selectivity.

The this compound Core: A Foundation for Kinase Inhibition

The core structure, characterized by a pyridine ring substituted with a piperazine moiety at the 2-position and a carbonitrile group at the 3-position, provides a unique combination of features for kinase active site recognition. The pyridine ring can engage in hydrogen bonding and aromatic interactions, while the piperazine group serves as a versatile linker, allowing for the exploration of various substituents to probe different regions of the kinase binding pocket. The carbonitrile group often contributes to the overall electronic properties of the molecule and can form key interactions with the target protein.

Unraveling the Structure-Activity Relationship: A Multi-faceted Approach

The biological activity of this compound derivatives is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for optimizing their therapeutic potential.

Modifications at the Piperazine N4-Position: A Gateway to Enhanced Potency

Substitutions at the N4-position of the piperazine ring have a profound impact on the inhibitory activity of these compounds. The nature of the substituent dictates the molecule's ability to interact with the solvent-exposed region of the kinase active site.

A study on piperazine-linked aminopyridine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed that the introduction of benzyl or phenylethyl groups at the nitrogen of the piperazine led to enhanced activity compared to the unsubstituted parent compound[1]. This suggests that lipophilic groups in this position can form favorable interactions within a lipophilic selectivity pocket of the kinase[1].

Table 1: Impact of N4-Piperazine Substitution on Kinase Inhibitory Activity

Compound IDN4-SubstituentTarget KinaseIC50 (nM)Reference
1a -HBTK>1000[1]
1b -BenzylBTK250[1]
1c -PhenylethylBTK180[1]

This table is illustrative and based on data from related aminopyridine scaffolds to highlight the SAR trend at the piperazine N4-position.

The Pyridine Core: Fine-Tuning Selectivity and Potency

Modifications to the pyridine ring itself can influence the overall conformation of the molecule and its interactions with the hinge region of the kinase. While the 2-(piperazin-1-yl) and 3-carbonitrile substitutions are core features, further functionalization of the pyridine ring can modulate activity and selectivity.

For instance, in a series of nicotinonitrile derivatives targeting Pim-1 kinase, the presence of specific aryl groups at other positions of the pyridine ring was found to be crucial for potent inhibition.[2] This highlights the importance of exploring substitutions on the pyridine core to optimize interactions within the ATP-binding pocket.

The Role of the 3-Carbonitrile Group

The 3-carbonitrile group is a common feature in many kinase inhibitors and is believed to contribute to the binding affinity through various interactions, including hydrogen bonding with backbone amides in the hinge region of the kinase. Its electron-withdrawing nature also influences the electronic properties of the pyridine ring, which can impact overall binding.

Comparative Analysis: Benchmarking Against Alternative Scaffolds

The this compound scaffold holds its own when compared to other privileged structures in kinase inhibitor design. For example, various pyridine and cyanopyridine-based compounds have been identified as potent Pim-1 inhibitors.[3][4] The versatility of the piperazine linker in the this compound series offers a distinct advantage for fine-tuning the properties of the inhibitor to achieve desired potency and selectivity profiles.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for 2-(4-Arylpiperazin-1-yl)pyridine-3-carbonitrile Derivatives

This protocol outlines a common synthetic route for preparing the target compounds.

Step 1: Synthesis of 2-Chloro-pyridine-3-carbonitrile This starting material can be synthesized from commercially available precursors following established literature procedures.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of 2-chloro-pyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add the desired N-arylpiperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-arylpiperazin-1-yl)pyridine-3-carbonitrile derivative.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the nucleophilic aromatic substitution reaction. The base is crucial to neutralize the HCl generated during the reaction. The purification by column chromatography ensures the isolation of the pure target compound.

In Vitro Pim-1 Kinase Inhibition Assay Protocol

This protocol describes a typical method for assessing the Pim-1 inhibitory activity of the synthesized compounds.

  • Reagents and Materials:

    • Recombinant human Pim-1 kinase

    • Fluorescein-labeled peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • 384-well plates

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the Pim-1 kinase and the peptide substrate to the wells of the 384-well plate.

    • Add the diluted test compounds to the wells. Include a positive control (a known Pim-1 inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay performance. The use of a fluorescence polarization readout provides a robust and sensitive method for measuring kinase activity.

Visualizing the Mechanism: Pim-1 Signaling Pathway and SAR Workflow

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams are provided.

Pim1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_cellular_outcomes Cellular Outcomes JAK JAKs STATs STATs JAK->STATs phosphorylates Pim1 Pim-1 Kinase STATs->Pim1 induces transcription Bad Bad Pim1->Bad phosphorylates (inactivates) p27 p27 Pim1->p27 phosphorylates (inactivates) cMyc c-Myc Pim1->cMyc phosphorylates (stabilizes) Apoptosis Inhibition of Apoptosis Bad->Apoptosis Proliferation Cell Proliferation p27->Proliferation cMyc->Proliferation Survival Cell Survival Inhibitor 2-(Piperazin-1-Yl)Pyridine -3-Carbonitrile Derivative Inhibitor->Pim1

Caption: Pim-1 Kinase Signaling Pathway and Point of Intervention.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization Scaffold 2-(Piperazin-1-Yl)Pyridine -3-Carbonitrile Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Screening In Vitro Kinase Assay (e.g., Pim-1) Synthesis->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Cell_Assay Cell-Based Assays (e.g., Cytotoxicity) Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General Workflow for SAR-driven Lead Optimization.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, particularly concerning substitutions on the piperazine ring and the pyridine core, is crucial for designing compounds with improved potency, selectivity, and overall drug-like properties. The insights and protocols provided in this guide aim to empower researchers in their quest to develop the next generation of targeted cancer therapeutics.

References

A Researcher's Guide to Reproducible Synthesis and Analysis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the experimental reproducibility for the synthesis and characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile (CAS No: 84951-44-0). As a pivotal scaffold in modern medicinal chemistry, the piperazine moiety imparts favorable physicochemical properties to drug candidates, making compounds like this a cornerstone in discovery pipelines.[1][2][3] The ability to reliably synthesize and validate such intermediates is paramount for accelerating research and ensuring the integrity of downstream applications.[2]

This document moves beyond a simple recitation of steps to explore the critical parameters that govern experimental success. We will dissect a standard synthetic protocol, compare it with potential alternatives, and establish a robust analytical workflow for validation, ensuring that researchers can achieve consistent and trustworthy results.

Part 1: The Synthetic Pathway—Achieving Consistent Yields and Purity

The most common and accessible route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from the 2-position of the pyridine ring by piperazine. The causality behind this choice is the high reactivity of halopyridines, especially when activated by an electron-withdrawing group like the nitrile (cyano) group at the 3-position, which stabilizes the Meisenheimer intermediate.

A generalized reaction scheme involves reacting 2-chloropyridine-3-carbonitrile with an excess of piperazine.[4][5] Using piperazine itself as both the nucleophile and the base is a common strategy to avoid the introduction of other bases that might complicate purification. Alternatively, a stoichiometric amount of piperazine with an auxiliary base like potassium carbonate (K₂CO₃) can be employed.[5]

cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_output Final Product & Validation R1 2-Chloropyridine-3-carbonitrile Reaction Heat / Reflux (e.g., 60-80°C, 12-24h) Monitor by TLC/LC-MS R1->Reaction R2 Piperazine (Excess) R2->Reaction Solvent Solvent (e.g., Acetonitrile, Ethanol) Solvent->Reaction Quench Cool to RT Solvent Evaporation Reaction->Quench Reaction Completion Extraction Aqueous Work-up (e.g., DCM or EtOAc vs. H₂O) Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product This compound Purification->Product Isolation Validation Characterization (NMR, MS, HPLC) Product->Validation

Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to maximize reproducibility. Each step includes rationale and checkpoints.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyridine-3-carbonitrile (1.0 eq).

    • Add piperazine (3.0-5.0 eq). Rationale: Using excess piperazine serves as both the nucleophile and the acid scavenger, driving the reaction to completion and simplifying the reagent profile.[4]

    • Add a suitable solvent such as acetonitrile or ethanol (approx. 10 mL per gram of starting material). Rationale: These polar aprotic/protic solvents effectively dissolve the reactants and facilitate the SNAr mechanism.

  • Reaction Execution:

    • Heat the mixture to reflux (typically 65-80°C) and stir for 12-24 hours.

    • Reproducibility Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 4 hours until the starting material is consumed. This prevents the formation of degradation byproducts from excessive heating.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water or a saturated brine solution to remove excess piperazine and its hydrochloride salt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield highly pure material.[6] Rationale: The choice between chromatography and recrystallization depends on the impurity profile. Chromatography is more versatile, while recrystallization is efficient for removing minor, structurally similar impurities if a suitable solvent is found.

Comparative Analysis of Synthetic Parameters

Reproducibility is often dictated by subtle variations in reaction conditions. The following table compares key parameters and their expected impact on the outcome.

ParameterStandard ConditionAlternative ConditionImpact on Reproducibility & Rationale
Base Excess PiperazineK₂CO₃, Et₃NUsing an inorganic base like K₂CO₃ can simplify work-up as it's insoluble in organic solvents, but may require slightly longer reaction times.[5] Reproducibility is high with either method if stoichiometry is precise.
Solvent Acetonitrile (ACN)Ethanol (EtOH), Dimethylformamide (DMF)ACN and DMF are excellent for SNAr. DMF's higher boiling point can accelerate the reaction but may also increase side product formation if not carefully controlled. Ethanol is a greener option but its protic nature can slightly slow the reaction.
Temperature Reflux (65-80°C)Microwave (100-120°C)Microwave heating can drastically reduce reaction times to minutes. However, it requires specialized equipment and careful optimization to prevent pressure buildup and decomposition. Reproducibility is highly dependent on the instrument's consistency.
Purification Silica Gel ChromatographyRecrystallizationChromatography offers finer separation but is more labor-intensive and solvent-consuming. Recrystallization is cost-effective and scalable but highly dependent on the compound's solubility profile, which can be sensitive to minor impurities.[6]

Part 2: Analytical Validation—The Cornerstone of Trustworthiness

Confirming the identity and purity of the synthesized this compound is a non-negotiable step for ensuring experimental trustworthiness. A multi-pronged analytical approach is required.

cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment Start Purified Solid NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure Start->NMR MS Mass Spectrometry (MS) Confirms Molecular Weight (m/z = 189.23 for [M+H]⁺) Start->MS HPLC RP-HPLC Quantifies purity (% Area) Start->HPLC TLC TLC Qualitative check for impurities Start->TLC Final Verified Compound (Identity & Purity Confirmed) NMR->Final MS->Final HPLC->Final TLC->Final

Caption: A multi-technique workflow for the analytical validation of the final product.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method, adapted from protocols for similar piperazine-containing compounds, provides quantitative purity data.[7][8]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[8]

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks. A reproducible synthesis should consistently yield purity >95%.

Expected Analytical Data
Analysis TechniqueExpected ResultRationale & Commentary
¹H NMR (400 MHz, CDCl₃)δ ~7.5-8.5 ppm (m, 3H, Pyridine-H); δ ~3.8 ppm (t, 4H, Piperazine-H adjacent to Pyridine); δ ~3.0 ppm (t, 4H, Piperazine-H); δ ~2.0 ppm (s, 1H, NH).Pyridine protons will be in the aromatic region. The two sets of piperazine CH₂ groups will be distinct due to their different chemical environments. The NH proton is exchangeable with D₂O.[9][11]
¹³C NMR (101 MHz, CDCl₃)δ ~160 ppm (C-CN); δ ~117 ppm (CN); Aromatic signals between 110-155 ppm; Piperazine signals between 45-55 ppm.The carbon attached to the nitrile and the nitrile carbon itself are characteristic. Piperazine carbons typically appear in the 40-50 ppm range.[10]
Mass Spec (ESI+) m/z = 189.23 [M+H]⁺The calculated molecular weight for C₁₀H₁₂N₄ is 188.23 g/mol .[12][13] Electrospray ionization in positive mode will show the protonated molecule.
Purity (HPLC) >95%A successful and reproducible synthesis followed by proper purification should yield high purity, essential for use in drug development.[7]

Troubleshooting Guide for Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive 2-chloropyridine-3-carbonitrile.2. Insufficient temperature or reaction time.3. Degradation of starting material or product.1. Check the purity of the starting material by NMR or GC-MS.2. Increase temperature or reaction time, monitoring carefully with TLC/LC-MS.3. Use a milder base or lower temperature; ensure the reaction is run under an inert atmosphere (N₂) if degradation is suspected.
Multiple Byproducts 1. Reaction temperature too high.2. Presence of water reacting with starting material.3. Bis-arylation of piperazine.1. Lower the reaction temperature.2. Use anhydrous solvents and reagents.3. Use a larger excess of piperazine to favor mono-substitution statistically.
Difficulty in Purification 1. Product and impurities have similar polarity.2. Product is highly polar and streaks on silica gel.1. Try a different solvent system for chromatography or switch to reverse-phase chromatography. Attempt recrystallization from various solvents.2. Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to suppress amine interaction with silica.

Conclusion

The reproducibility of experiments involving this compound hinges on a systematic and well-controlled approach. Key factors include the precise control of reaction stoichiometry and temperature, diligent monitoring of reaction progress to prevent byproduct formation, and a robust, multi-technique analytical workflow to validate the final product's identity and purity. By adhering to the detailed protocols and utilizing the troubleshooting guide provided, researchers and drug development professionals can establish a reliable and reproducible process, ensuring the integrity of their scientific endeavors and accelerating the path to discovery.

References

A Comparative Guide to the Cytotoxicity of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyridine-3-carbonitrile scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] The incorporation of a piperazine moiety, a common pharmacophore in medicinal chemistry, is a frequently employed strategy to enhance the biological activity of lead compounds.[3] This guide provides a comprehensive comparison of the cytotoxic profiles of analogs of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, a molecule of significant interest. While direct cytotoxic data for this specific parent compound is not extensively available in the public domain, this guide will delve into the cytotoxic effects of structurally related analogs, offering valuable insights for researchers and drug development professionals.

The core objective of this analysis is to furnish a scientifically grounded comparison of the cytotoxic potential of various pyridine-3-carbonitrile derivatives bearing a piperazine substituent. This will be achieved by examining experimental data from peer-reviewed literature and detailing the methodologies employed to generate this data. Such a comparative approach is instrumental in understanding the structure-activity relationships (SAR) that govern the cytotoxicity of this class of compounds and in guiding the design of future anticancer agents with improved potency and selectivity.

The Rationale for Cytotoxicity Screening

The initial assessment of a novel compound's potential as a therapeutic agent invariably involves in vitro cytotoxicity screening.[4] These assays are fundamental for determining the concentration at which a compound elicits a toxic effect on cultured cells.[4] This information is critical for establishing a therapeutic window and for identifying compounds that warrant further investigation in preclinical and clinical settings. Commonly employed cytotoxicity assays, which will be detailed in this guide, measure various cellular parameters such as metabolic activity, membrane integrity, and the induction of apoptosis.

Comparative Cytotoxicity of this compound Analogs

While specific IC50 values for this compound are not readily found in published literature, a number of studies have investigated the cytotoxic effects of its analogs. The data presented in Table 1 summarizes the half-maximal inhibitory concentration (IC50) values of several piperazine-containing pyridine and nicotinonitrile derivatives against various cancer cell lines. This comparative data is essential for discerning trends in cytotoxic activity based on structural modifications.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-231 (Breast)1.4[5]
HepG2 (Liver)22.6[5]
Analog 2 2-chloro-6-(4-methylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)nicotinamideHCT-116 (Colon)8.78 ± 0.7[1]
HepG2 (Liver)15.32 ± 1.2[1]
Analog 3 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrileNot specifiedNot specified[6]
Analog 4 5-(piperazin-1-ylsulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile derivative (7b)Kelly (Neuroblastoma)1.9[7][8]
SH-SY5Y (Neuroblastoma)>10[7][8]
HEK293 (Normal)>10[7][8]

Note: The structures of the analogs are diverse, highlighting the broad exploration of this chemical space. The IC50 values indicate a range of potencies, with some compounds exhibiting low micromolar activity. The variation in activity across different cancer cell lines for the same compound underscores the importance of cell line-specific screening.

Mechanistic Insights: How Do These Compounds Induce Cell Death?

Understanding the mechanism by which a compound induces cytotoxicity is as crucial as quantifying its potency. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many effective anticancer agents function by inducing apoptosis in cancer cells. Assays that can distinguish between these cell death pathways provide invaluable information. For instance, some nicotinonitrile derivatives have been shown to induce apoptosis, a desirable trait for an anticancer drug.[1]

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for the most common in vitro cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 Allow adherence compound_addition Add serial dilutions of test compounds incubation1->compound_addition Expose to compound incubation2 Incubate for desired exposure time (e.g., 48h) compound_addition->incubation2 Induce cytotoxicity mtt_addition Add MTT solution to each well incubation2->mtt_addition Metabolic activity assessment incubation3 Incubate for 3-4h mtt_addition->incubation3 Formazan formation solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization Dissolve crystals absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading Quantify viability

Caption: Workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[4][12] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[12]

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed cells and treat with compounds incubation Incubate for desired duration cell_seeding->incubation Induce cell lysis supernatant_collection Collect cell culture supernatant incubation->supernatant_collection Release of LDH reaction_setup Add supernatant to reaction mixture supernatant_collection->reaction_setup Enzymatic reaction incubation_rt Incubate at room temperature reaction_setup->incubation_rt Color development absorbance_reading Measure absorbance at ~490 nm incubation_rt->absorbance_reading Quantify cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). The released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt to a colored formazan product. Measure the absorbance at approximately 490 nm.[6]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Cell Population Differentiation in Annexin V/PI Assay

Apoptosis_Quadrants q1 Annexin V (-) / PI (+) Necrotic q2 Annexin V (+) / PI (+) Late Apoptotic/Necrotic q3 Annexin V (-) / PI (-) Viable q4 Annexin V (+) / PI (-) Early Apoptotic

Caption: Interpretation of Annexin V/PI flow cytometry data.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.[13]

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[4]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[13]

Conclusion and Future Directions

The pyridine-3-carbonitrile scaffold functionalized with a piperazine moiety represents a promising class of compounds with potential anticancer activity. While direct cytotoxic data for this compound remains to be fully elucidated in the public domain, the comparative analysis of its analogs reveals that structural modifications can significantly impact cytotoxic potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of the cytotoxic effects of novel compounds in this chemical series.

Future research should focus on the synthesis and comprehensive cytotoxic evaluation of a focused library of this compound analogs. This will enable the development of a clear structure-activity relationship, guiding the design of more potent and selective anticancer agents. Furthermore, mechanistic studies, such as the apoptosis assays described, will be crucial in elucidating the molecular pathways through which these compounds exert their cytotoxic effects. The integration of in vitro cytotoxicity data with in silico modeling and subsequent in vivo studies will be paramount in advancing the most promising candidates toward clinical development.

References

A Researcher's Guide to Validating the Kinase Inhibitor Activity of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: An Orthogonal Assay Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential therapeutic compound to validating its biological activity is a meticulous process demanding scientific rigor. This guide provides an in-depth, technically-focused comparison of orthogonal assays to robustly characterize the activity of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, a molecule featuring a pyridine-3-carbonitrile scaffold commonly found in kinase inhibitors. While its precise target may be novel, we will proceed under the well-founded hypothesis that it functions as a kinase inhibitor, a prevalent class of drug targets.[1][2] This guide will equip you with the rationale and detailed protocols to confidently assess its potency, selectivity, and cellular mechanism of action.

The core principle of this validation workflow is the use of orthogonal assays—distinct methods that measure the same biological event through different physical means. This approach is critical to minimize the risk of artifacts and off-target effects, thereby building a comprehensive and trustworthy data package.[3]

The Validation Funnel: A Multi-Tiered Approach

Our experimental design follows a logical progression, starting with direct, in vitro biochemical assays to confirm target interaction and moving towards more physiologically relevant cell-based assays to demonstrate target engagement and downstream functional effects.

Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_2 Tier 3: Functional Cellular Assays A Initial Hypothesis: This compound is a Kinase Inhibitor B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B Potency (IC50) C Biophysical Binding Assays (e.g., DSF, ITC, SPR) B->C Direct Binding Confirmation D Cellular Thermal Shift Assay (CETSA®) B->D E NanoBRET™ Target Engagement Assay B->E F Phospho-Substrate Western Blot D->F E->F G Pathway Analysis & Phenotypic Assays F->G

Caption: A tiered workflow for validating kinase inhibitor activity.

Tier 1: Foundational Biochemical and Biophysical Validation

The initial step is to unequivocally demonstrate that this compound directly interacts with its putative kinase target and inhibits its enzymatic activity in a purified, cell-free system.[4][5]

In Vitro Kinase Activity Assay: Measuring Potency (IC50)

The primary biochemical assay measures the compound's ability to inhibit the catalytic activity of the target kinase.[4] A widely used and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a reaction buffer containing the purified recombinant kinase, its specific substrate peptide, and any necessary cofactors.

    • Serially dilute this compound in DMSO to create a concentration gradient. A known potent inhibitor for the target kinase (e.g., Staurosporine) should be used as a positive control.[6]

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase/substrate solution with the diluted compound or DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.[7]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[6]

  • Signal Detection:

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert the generated ADP into a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[6]

Biophysical Binding Assays: Confirming Direct Interaction

While an activity assay demonstrates inhibition, it does not definitively prove direct binding to the target. Biophysical assays provide this crucial evidence by measuring the physical interaction between the compound and the purified kinase.[][9]

Comparison of Biophysical Techniques

Assay TechniquePrincipleKey OutputsAdvantagesDisadvantages
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in protein melting temperature (Tm) upon ligand binding.[10]ΔTmHigh-throughput, cost-effective.[1]Indirect measure of binding; may not detect all binders.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.[11][12]Kd, ΔH, ΔS, Stoichiometry (n)"Gold standard" for thermodynamics; provides a complete thermodynamic profile.[][10]Lower throughput, requires larger amounts of protein.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as the ligand binds to an immobilized protein.[10]ka, kd, KDReal-time kinetics, high sensitivity.[4]Requires protein immobilization, which can affect activity.

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Reaction Setup: In a qPCR plate, mix the purified kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Add this compound across a range of concentrations.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each step.

  • Data Analysis: The melting temperature (Tm) is the point of maximum fluorescence intensity. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.[10]

Tier 2: Demonstrating Target Engagement in a Cellular Context

Confirming that a compound can bind to its target within the complex environment of a living cell is a critical step in drug discovery.[5][13][14] Cellular target engagement assays bridge the gap between biochemical activity and cellular function.[15][16]

Cellular Thermal Shift Assay (CETSA®)

CETSA® extends the principle of the thermal shift assay to live cells or cell lysates.[14] It assesses target engagement by measuring the increased thermal stability of a protein when a ligand is bound.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a specific temperature A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Increased soluble protein indicates stabilization D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®

  • Cell Treatment: Culture a relevant cell line and treat with this compound or a vehicle control for a specified time.

  • Thermal Challenge: Heat the intact cells in suspension to a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis: A higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the control indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[14] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same site as the test compound is added. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Generation: Create a stable cell line expressing the kinase of interest fused to the NanoLuc® enzyme.

  • Assay Setup: Plate the cells and add the cell-permeable fluorescent tracer.

  • Compound Addition: Add serially diluted this compound.

  • Luminescence and Fluorescence Measurement: Add the NanoLuc® substrate and simultaneously measure both the donor (luciferase) and acceptor (tracer) emissions.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates competitive displacement of the tracer and thus, target engagement.

Tier 3: Assessing Downstream Functional Consequences

The final and most physiologically relevant step is to demonstrate that target engagement by this compound leads to a functional change in cellular signaling pathways.[13]

Phospho-Substrate Western Blot

For a kinase inhibitor, the most direct functional readout is a reduction in the phosphorylation of its known downstream substrates.[6]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound for an appropriate duration. Include positive and negative controls.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

    • Use an antibody against the total protein of the substrate as a loading control.

    • Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation upon treatment. A dose-dependent decrease in the phospho-substrate signal confirms functional inhibition of the kinase in a cellular context.[6]

Broader Pathway and Phenotypic Analysis

Beyond the direct substrate, it is valuable to assess the impact on the broader signaling pathway and ultimately, on a disease-relevant cellular phenotype. This could involve:

  • Multiplex Immunoassays (e.g., Luminex): To quantify changes in multiple downstream signaling nodes simultaneously.

  • Cell Viability/Proliferation Assays: To determine if kinase inhibition translates to a desired phenotypic outcome, such as reduced cancer cell proliferation.

  • Kinome-wide Selectivity Profiling: Screening the compound against a large panel of kinases to understand its selectivity profile and identify potential off-targets.[2][6] This is crucial for interpreting cellular data and predicting potential toxicities.

Conclusion

Validating the activity of a novel compound like this compound requires a multi-faceted approach that builds a cohesive and evidence-based narrative. By systematically progressing through biochemical validation, cellular target engagement, and functional downstream analysis using the orthogonal assays described in this guide, researchers can generate a robust data package. This rigorous, step-by-step validation process is fundamental to establishing the scientific integrity of a compound's biological activity and is an indispensable component of modern drug discovery.

References

Comparative analysis of piperazine derivatives in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

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The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its prevalence in clinically successful drugs stems from its unique physicochemical properties, including high aqueous solubility and the tunable basicity of its nitrogen atoms, which can be leveraged to optimize pharmacokinetic profiles.[1][3] In oncology, this versatile scaffold is a key component in a multitude of targeted therapies, from kinase inhibitors to DNA repair modulators.[4][5]

This guide provides a comparative analysis of prominent piperazine derivatives in cancer research. It delves into their mechanisms of action, presents comparative efficacy data, and details the essential experimental protocols required to validate their therapeutic potential.

Classification and Mechanisms of Action

The true power of the piperazine scaffold lies in its synthetic tractability, allowing for its incorporation into diverse molecular architectures that target distinct oncogenic pathways.[6][7] We will explore two major classes that exemplify this diversity: Tyrosine Kinase Inhibitors (TKIs) and Poly(ADP-ribose) Polymerase (PARP) Inhibitors.

Tyrosine Kinase Inhibitors (TKIs): The Imatinib Paradigm

Tyrosine kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Their aberrant activation is a common driver of cancer. Piperazine-containing TKIs are designed to compete with ATP at the kinase's catalytic site, thereby blocking downstream signaling.

Imatinib (Gleevec): A Case Study

Imatinib was a revolutionary drug for the treatment of Chronic Myeloid Leukemia (CML).[8] CML is characterized by the Philadelphia chromosome, which produces the BCR-Abl fusion protein—a constitutively active tyrosine kinase that drives uncontrolled proliferation of white blood cells.[9]

Mechanism of Action: Imatinib's piperazine moiety is crucial for its function. It positions the molecule perfectly within the ATP-binding pocket of the BCR-Abl kinase domain.[10] This occupation prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, effectively halting the proliferative signals and inducing apoptosis in the leukemic cells.[8][9] The high selectivity of Imatinib for the inactive conformation of the Abl kinase is a key factor in its therapeutic success and manageable side-effect profile.[11]

G cluster_0 Normal Cell Signaling cluster_1 CML Cell (BCR-Abl) cluster_2 CML Cell + Imatinib GrowthFactor Growth Factor Receptor Tyrosine Kinase Receptor GrowthFactor->Receptor Substrate Substrate Protein Receptor->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Kinase Activity Signal Signal for Proliferation & Survival pSubstrate->Signal BCR_Abl BCR-Abl (Constitutively Active) BCR_Abl_Substrate Substrate Protein BCR_Abl->BCR_Abl_Substrate ATP pBCR_Abl_Substrate Phosphorylated Substrate BCR_Abl_Substrate->pBCR_Abl_Substrate UncontrolledSignal Uncontrolled Proliferation pBCR_Abl_Substrate->UncontrolledSignal Imatinib Imatinib BCR_Abl_Inhibited BCR-Abl Imatinib->BCR_Abl_Inhibited Blocks ATP Binding Site No_p No Phosphorylation BCR_Abl_Inhibited->No_p Apoptosis Apoptosis No_p->Apoptosis

Mechanism of Imatinib in CML cells.
PARP Inhibitors: Exploiting Synthetic Lethality with Olaparib

PARP inhibitors represent a different therapeutic strategy, targeting the cell's DNA damage response (DDR) pathways. This approach is particularly effective in cancers with pre-existing defects in other DDR pathways, a concept known as synthetic lethality.[12]

Olaparib (Lynparza): A Case Study

Olaparib is a potent inhibitor of PARP1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs).[13] In cancers with mutations in BRCA1 or BRCA2 genes (which are essential for high-fidelity repair of double-strand breaks (DSBs) via homologous recombination), inhibiting PARP becomes catastrophic for the cell.[14]

Mechanism of Action: When PARP is inhibited by Olaparib, SSBs that occur during normal cell processes are not repaired.[15] During DNA replication, these unrepaired SSBs are converted into more toxic DSBs.[12] In a healthy cell, these DSBs would be repaired by the homologous recombination pathway. However, in BRCA-deficient cancer cells, this pathway is non-functional. The accumulation of unrepaired DSBs triggers genomic instability and leads to apoptosis.[14][15] This selective killing of cancer cells while sparing normal cells, which have a functional BRCA pathway, is the essence of synthetic lethality.[12] The piperazine moiety in Olaparib is integral to its binding at the NAD+ binding site of the PARP enzyme.

G cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell cluster_2 BRCA-Mutated Cell + Olaparib SSB Single-Strand Break (SSB) PARP PARP1 SSB->PARP SSB_Repair SSB Repaired PARP->SSB_Repair DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR DSB_Repair DSB Repaired HR->DSB_Repair Viability1 Cell Viability DSB_Repair->Viability1 SSB2 Single-Strand Break (SSB) PARP2 PARP1 SSB2->PARP2 SSB_Repair2 SSB Repaired PARP2->SSB_Repair2 Viability2 Cell Viability (Relies on PARP) SSB_Repair2->Viability2 DSB2 Double-Strand Break (DSB) HR_deficient HR Deficient (BRCA1/2 Mutated) DSB2->HR_deficient DSB_unrepaired Unrepaired DSB HR_deficient->DSB_unrepaired Olaparib Olaparib PARP3 PARP1 Olaparib->PARP3 Inhibits SSB3 Single-Strand Break (SSB) SSB3->PARP3 SSB_unrepaired3 Unrepaired SSB PARP3->SSB_unrepaired3 Replication DNA Replication SSB_unrepaired3->Replication DSB3 DSB Accumulation Replication->DSB3 HR_deficient3 HR Deficient (BRCA1/2 Mutated) DSB3->HR_deficient3 Apoptosis Synthetic Lethality (Apoptosis) HR_deficient3->Apoptosis

Synthetic lethality via PARP inhibition in BRCA-mutated cells.

Comparative Performance Analysis

The efficacy of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration of a drug required to inhibit a biological process by 50%. Lower values indicate higher potency. The following table summarizes reported IC50/GI50 values for various piperazine derivatives against different cancer cell lines, showcasing the broad applicability and tunable potency of this scaffold.

Compound ClassRepresentative DerivativeCancer Cell LineTarget/PathwayActivity (IC50/GI50 in µM)
Kinase Inhibitor ImatinibK562 (CML)BCR-Abl~0.25[11]
CDK Inhibitor PalbociclibMCF-7 (Breast)CDK4/60.011
CDK2 Inhibitor Derivative 11dPanc-1 (Pancreatic)CDK22.22[16]
CDK2 Inhibitor Derivative 13bA549 (Lung)CDK21.71[16]
VEGFR2 Inhibitor Pyrazole-piperazine 38HepG-2 (Liver)VEGFR20.03[17]
Arylpiperazine Quinoxalinyl-piperazineMultipleG2/M arrest, Bcl-2Varies by cell line[18]
Hybrid Molecule Benzosuberone-piperazineHeLa (Cervical)Antitumor0.010 - 0.097[4]

Note: IC50/GI50 values can vary based on experimental conditions and cell line. The data presented is for comparative purposes.[19]

Key Experimental Protocols for Evaluation

Rigorous preclinical evaluation is essential to characterize the efficacy and mechanism of novel piperazine derivatives. The following protocols are foundational for this process.

Cell Viability Assessment: MTT Assay

Scientific Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[21]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22][23]

  • Compound Treatment: Treat the cells with a serial dilution of the piperazine derivative. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[23]

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20][22] The IC50 value can then be calculated using dose-response curve analysis.

Experimental workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V / Propidium Iodide (PI) Staining

Scientific Rationale: It is crucial to determine if a compound induces apoptosis (programmed cell death) or necrosis. During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[24] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[26] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[25][27]

Experimental Protocol:

  • Cell Treatment: Culture and treat cells with the piperazine derivative at its IC50 concentration for a predetermined time (e.g., 24-48 hours). Include positive and negative controls.[26]

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash the cells with cold PBS.[25]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[24]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[26]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow Annexin V/PI Staining Workflow Start Treat Cells with Piperazine Derivative Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptosis Analyze->End

Workflow for apoptosis detection via Annexin V/PI staining.
Target Validation: Western Blotting

Scientific Rationale: Western blotting is a powerful technique to validate that a piperazine derivative is engaging its intended molecular target and modulating the downstream signaling pathway as hypothesized.[28][29] For example, when testing a kinase inhibitor, a western blot can detect a decrease in the phosphorylation of a key downstream substrate. This provides mechanistic evidence of the drug's action.[30] The technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the target protein and its modified forms (e.g., phosphorylated vs. total protein).[31]

Experimental Protocol:

  • Protein Extraction: Treat cells with the compound for a specified time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.[30][32]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples (20-30 µg per lane) and separate them by size on an SDS-polyacrylamide gel.[30]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[31]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target protein (e.g., phospho-STAT3) and its total, non-phosphorylated form. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading across lanes.[30]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[32]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the relative change in protein phosphorylation.[32]

G cluster_workflow Western Blot Workflow for Target Validation Start Treat Cells & Prepare Lysates Quantify Quantify Protein (BCA Assay) Start->Quantify Separate Separate Proteins (SDS-PAGE) Quantify->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Block Membrane (e.g., 5% BSA) Transfer->Block Incubate1 Incubate with Primary Antibodies (Overnight at 4°C) Block->Incubate1 Incubate2 Wash & Incubate with Secondary Antibody Incubate1->Incubate2 Detect Add ECL Substrate & Image Incubate2->Detect End Analyze Protein Levels & Phosphorylation Detect->End

General workflow for Western Blot analysis.

Conclusion

The piperazine scaffold is a remarkably versatile and powerful tool in the development of anticancer therapeutics.[5] Its favorable physicochemical properties and synthetic accessibility have enabled the creation of highly potent and selective inhibitors for a wide range of oncogenic targets, as exemplified by the distinct mechanisms of Imatinib and Olaparib.[18][33] A systematic approach to preclinical evaluation, employing robust assays for cytotoxicity, mode of cell death, and target engagement, is critical for advancing these promising derivatives from the laboratory to the clinic. The continued exploration of novel piperazine-based architectures holds significant promise for the future of targeted cancer therapy.[34]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (CAS No. 84951-44-0). As a heterocyclic compound incorporating piperazine, pyridine, and nitrile functionalities, it requires careful handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. Our objective is to provide a framework that ensures safety and regulatory adherence, building a foundation of trust through scientific integrity and operational excellence.

Hazard Profile and Inherent Risks

A thorough understanding of a chemical's hazard profile is the cornerstone of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust risk assessment can be constructed by analyzing its structural motifs and data from public chemical databases.

The primary hazards are associated with its components: the piperazine ring, the pyridine core, and the carbonitrile group.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1]

  • Pyridine Core: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[3][4] It is an irritant to the skin and eyes and can affect the central nervous system, liver, and kidneys.[5][6]

  • Carbonitrile Group: Nitrile compounds can be toxic and may release hydrogen cyanide gas upon contact with strong acids or upon combustion.

The GHS classifications aggregated by the European Chemicals Agency (ECHA) provide a clear warning.[7]

Hazard StatementGHS Classification CodeDescription
Causes skin irritation H315Direct contact with the skin is likely to cause irritation, redness, or inflammation.
May cause respiratory irritation H335Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.
Causes serious eye damage/irritation H318 / H319Contact with eyes can result in serious, potentially irreversible damage or severe irritation.
Harmful if swallowed, in contact with skin, or if inhaled H302 / H312 / H332The compound is classified as acutely toxic via oral, dermal, and inhalation routes of exposure.[7]

Given this profile, this compound must be managed as a hazardous waste, subject to strict federal and local regulations.

Regulatory Framework: The RCRA Mandate

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] RCRA establishes a "cradle-to-grave" management system, meaning waste must be tracked from the point of generation to its final, environmentally sound disposal.[9][10]

Your institution's Environmental Health & Safety (EHS or OCRS) office is responsible for implementing these regulations. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [11][12][13] Evaporation in a fume hood is also not a permissible disposal method.[11][13]

Step-by-Step Disposal Protocol

This protocol is divided into four critical phases, ensuring safety and compliance from the moment waste is generated until it is collected for final disposal.

Phase 1: Waste Generation and Segregation

Proper disposal begins at your lab bench. The primary objective is to prevent contamination and ensure the waste is correctly categorized.

  • Identify the Waste Stream: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures containing the compound.

    • Solvents used to dissolve or rinse the compound.

    • Contaminated labware (e.g., pipette tips, weighing papers, gloves, chromatography columns).

    • Spill cleanup materials.

  • Select a Compatible Waste Container: Use a designated, leak-proof container with a secure, screw-top lid.[14] High-density polyethylene (HDPE) or glass containers are generally appropriate. The container must be compatible with all components of the waste stream to prevent degradation or reaction.

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label provided by your EHS office.[13][14] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents (e.g., "Methanol," "Dichloromethane").

    • The approximate concentrations or percentages of each component.

    • The date when the first drop of waste was added.

Phase 2: Waste Accumulation and Safe Storage

Designated storage locations, known as Satellite Accumulation Areas (SAAs), are critical for the safe, temporary storage of hazardous waste in the laboratory.[12]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Container Management: Keep the waste container tightly sealed at all times, except when actively adding waste.[11] Open funnels must not be left in the container.[13]

  • Segregation from Incompatibles: Store the waste container in secondary containment (e.g., a plastic bin) to contain potential leaks.[13] Crucially, ensure the waste is stored away from incompatible materials, particularly strong acids (which could react with the nitrile group) and strong oxidizing agents.[1][6]

  • Volume Limits: Do not exceed the SAA volume limits. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste or one quart of acutely toxic waste.[12]

Phase 3: Spill Management and Decontamination

Accidents require a prepared, systematic response to prevent exposure and environmental release.

  • Small Spill Cleanup: For minor spills that can be cleaned up quickly, trained personnel should:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

    • Wear appropriate PPE: chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended for pyridine-like substances).[3]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[5][15]

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[4]

  • Decontamination of Surfaces and Glassware:

    • Thoroughly wipe down contaminated surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.[16] All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.

    • For non-disposable glassware, rinse with a suitable solvent to remove the chemical residue. This initial rinsate is hazardous and must be collected in the appropriate liquid waste container.[14] Subsequent cleaning with soap and water can follow.

Phase 4: Final Disposal and Collection

The final step is the transfer of waste to your institution's trained EHS professionals.

  • Request a Pickup: Once a waste container is nearly full (e.g., 75-90% capacity) or has been accumulating for a set period (often 150 days or less for labs), schedule a pickup through your EHS department's online portal or designated procedure.[11][14]

  • Ensure Proper Documentation: Verify that the hazardous waste label is complete and accurate. EHS personnel will use this information to create a hazardous waste manifest, a legal document that tracks the waste to its final treatment, storage, and disposal facility (TSDF).[17]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas or between buildings.[11] This must be done by trained EHS staff.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste containing this compound.

G cluster_0 cluster_1 Is the waste liquid or solid? cluster_2 cluster_3 cluster_4 cluster_5 Is container full or approaching time limit? cluster_6 start Waste Generation (Point of Use) is_liquid Liquid start->is_liquid liquid_container Select Compatible Liquid Waste Container (HDPE or Glass) is_liquid->liquid_container Liquid solid_container Select Compatible Solid Waste Container (e.g., Lined Pail) is_liquid->solid_container Solid (Contaminated PPE, etc.) label_waste Affix & Complete Hazardous Waste Label liquid_container->label_waste solid_container->label_waste store_saa Store in Designated SAA (Secondary Containment, Away from Incompatibles) label_waste->store_saa is_full Yes store_saa->is_full is_full->store_saa No, continue accumulation schedule_pickup Schedule Pickup with EHS / OCRS is_full->schedule_pickup Yes

Caption: Decision workflow for proper handling and disposal of chemical waste.

References

A Senior Application Scientist's Guide to Handling 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (CAS No. 84951-44-0). As a key intermediate in pharmaceutical research and development, the integrity of your work and, more importantly, your safety, depends on a profound understanding of the materials in your laboratory. This guide moves beyond a simple checklist to provide a framework of deep procedural logic, ensuring that every action you take is deliberate, informed, and safe.

The Compound Profile: A Proactive Hazard Assessment

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is a molecule that combines three distinct functional groups: a pyridine ring, a piperazine moiety, and a nitrile group. This composite structure dictates its reactivity and toxicological profile.

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1] It is crucial to recognize that even in the absence of comprehensive toxicological data for a novel intermediate, a conservative approach based on its constituent parts is the cornerstone of responsible laboratory practice.[2]

Primary Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3] Direct contact can lead to inflammation, redness, and pain.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][3] The piperazine component, in particular, can be corrosive to eyes.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][6]

The causality for these hazards is rooted in the chemical's structure. The basic nitrogen atoms in the piperazine and pyridine rings can be irritating to tissues, while the nitrile group (-CN) is a classic structural alert for toxicity. Therefore, every handling protocol must be designed to eliminate routes of exposure—dermal, ocular, and respiratory.

Core Directive: Personal Protective Equipment (PPE)

Your Personal Protective Equipment is the final barrier between you and the chemical. It is not a substitute for robust engineering controls (like fume hoods) or careful technique, but it is an indispensable component of a comprehensive safety system.[7][8] The selection of PPE must be deliberate and based on a risk assessment of the specific procedures you will be performing.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical safety goggles with side shieldsCompatible chemical-resistant gloves (e.g., Nitrile, Neoprene)Fully-buttoned lab coatNIOSH-approved respirator (e.g., N95 or higher) if not in a ventilated enclosure
Solution Preparation Chemical safety goggles and face shieldCompatible chemical-resistant gloves (double-gloving recommended)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
Reaction Work-up/Purification Chemical safety goggles and face shieldCompatible chemical-resistant glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Waste Handling/Disposal Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood

Causality Behind PPE Choices:

  • Eye and Face Protection : Given the risk of serious eye damage, standard safety glasses are insufficient.[1][3] Chemical splash goggles are mandatory.[9] A face shield should be worn over the goggles during procedures with a higher splash risk, such as preparing solutions or transferring large volumes, to protect the entire face.[8]

  • Hand Protection : The choice of glove material is critical. While nitrile gloves offer good general protection for incidental contact, it is essential to consult the glove manufacturer's compatibility data for pyridine and piperazine derivatives.[9][10] For prolonged handling or immersion, heavier-duty gloves like neoprene or butyl rubber may be more appropriate.[11] Always inspect gloves for damage before use and wash hands thoroughly after removal.[12]

  • Body Protection : A standard lab coat protects against minor spills and contamination of personal clothing.[10] When handling larger quantities or during procedures with a significant splash potential, a chemical-resistant apron provides an additional layer of protection. Ensure clothing is fully buttoned and shoes are closed-toe.[12]

  • Respiratory Protection : As a solid, this compound can form dust that may be inhaled, causing respiratory irritation.[3][6] All weighing and transfer operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[9][10]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the critical steps for safely handling this compound from receipt to disposal.

Step 1: Preparation and Pre-Handling Check
  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly. Check the airflow monitor.[10]

  • Assemble Materials : Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE : Put on all required PPE as detailed in the table above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.

Step 2: Aliquoting the Solid Compound
  • Containment is Key : Perform all manipulations of the solid compound within the fume hood.

  • Minimize Dust : Open the container slowly and away from your face.[10] Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a tared vessel. Avoid any actions that could generate dust.

  • Secure the Source : Tightly reseal the primary container immediately after aliquoting.[9]

Step 3: Solution Preparation
  • Controlled Addition : Place the receiving flask containing the solvent in the fume hood. Slowly add the weighed solid to the solvent.

  • Safe Dissolution : If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

Step 4: Post-Handling Decontamination
  • Clean Equipment : Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

  • Clean Workspace : Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doff PPE : Remove PPE in the correct order (gloves first, then apron, face shield, and goggles) to avoid self-contamination.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water.[2]

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Final Steps prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Goggles, Gloves, Coat) prep1->prep2 Safety First handle1 Carefully Weigh Solid Compound prep2->handle1 Begin Work handle2 Prepare Solution (Slow Addition) handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 Work Complete clean2 Segregate & Label All Waste Streams clean1->clean2 disp1 Properly Doff PPE clean2->disp1 Area Secure disp2 Thoroughly Wash Hands disp1->disp2

Caption: Safe Handling Workflow for this compound.

Emergency & Disposal Plans: Managing the Unexpected

Even with meticulous planning, accidents can happen. A clear, pre-defined plan for emergencies and waste disposal is not optional; it is a requirement for a safe laboratory environment.[2]

Emergency Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Spills : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7][13] Scoop the material into a labeled, sealed container for hazardous waste disposal. Do not allow the material to enter drains.[3]

Chemical Waste Disposal

The disposal of chemical waste is strictly regulated to protect the environment and public health.[14]

  • Waste Segregation : Never mix waste streams without first confirming compatibility.[15] Waste containing this compound should be collected separately.

  • Containerization : Collect all solid waste (contaminated gloves, weighing paper, absorbent material) and surplus compound in a clearly labeled, sealable container.[8][11] The label must include the full chemical name and associated hazards.[2]

  • Disposal Protocol : Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[16] Do not pour this chemical or its solutions down the sanitary sewer.[8][15]

By internalizing the principles and procedures outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research. Handle every chemical with the respect it commands and the diligence your profession demands.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.